1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFULTKTESMWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677325 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932702-11-9 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Introduction: The Significance of the Pyrazolopyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Fused nitrogen-containing heterocycles, such as pyrazolopyridines, are of considerable interest due to their diverse biological activities and structural similarities to endogenous molecules like purines.[1][2] Derivatives of this family have been investigated as potential inhibitors for various enzymes and receptors, playing a role in the development of therapeutics for oncology, inflammation, and neurological disorders.[3][4][5] this compound, with its CAS Number 932702-11-9, serves as a crucial building block for the synthesis of more complex, biologically active compounds.[6][7][8]
The unambiguous determination of its molecular structure is the foundational step upon which all subsequent research and development rests. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in drug discovery pipelines. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this molecule, grounded in the principles of spectroscopic analysis. We will explore not just the "what" but the "why" of each analytical step, providing a robust framework for researchers in the field. The process relies on the combined use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build a cohesive and verifiable structural model.
Contextual Framework: A Plausible Synthetic Route
While numerous synthetic pathways to pyrazolopyridine cores exist, a common strategy involves the cyclization of a substituted pyridine precursor with a hydrazine derivative.[2][9] Understanding the synthesis is critical for structure elucidation as it informs the expected molecular formula and predicts potential isomeric impurities that could complicate spectral analysis.
A generalized workflow for synthesizing a pyrazolopyridine skeleton is outlined below. The specific precursors for this compound would be selected to yield the desired substitution pattern.
Caption: Generalized synthetic workflow for pyrazolopyridine formation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
The first stage of elucidation establishes the basic molecular properties: its mass, elemental composition, and the functional groups present.
Mass Spectrometry (MS): Defining the Molecular Weight
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[10] For this compound (C₇H₅N₃O₂), High-Resolution Mass Spectrometry (HRMS) is superior to standard MS as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.[10][11]
Expected HRMS (ESI+) Result: The calculated exact mass for the protonated molecule [M+H]⁺ is 164.04545. An experimental result within a narrow tolerance (e.g., ±5 ppm) of this value confirms the molecular formula C₇H₅N₃O₂.
Fragmentation Analysis: Electron Ionization (EI) or tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that provide clues to the molecule's structure.[12][13] For this pyrazolopyridine, key fragmentation events would likely include:
-
Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids, leading to a fragment ion [M-CO₂]⁺.
-
Loss of HCN (27 Da): Common in nitrogen-containing heterocyclic rings.[12]
-
Sequential losses: Subsequent fragmentation of the remaining fused ring structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.[10]
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a qTOF-MS) using a known standard to ensure high mass accuracy.[11]
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the pyridine and pyrazole rings are readily protonated.
-
Data Acquisition: Acquire the spectrum in full scan mode over a relevant mass range (e.g., m/z 50-500).
-
Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the measured exact mass.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of bonds within a molecule, making it an excellent tool for rapidly identifying key functional groups.[14] The spectrum of this compound is expected to show distinct absorptions characteristic of both the carboxylic acid and the aromatic heterocyclic core.[15][16]
| Expected IR Absorption Data | ||
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid O-H[17][18] |
| ~3100 (broad) | N-H stretch | Pyrazole N-H |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid C=O (dimeric)[17][18] |
| 1600 - 1450 | C=C and C=N stretches | Aromatic/Heteroaromatic Rings[11] |
| 1300 - 1200 | C-O stretch | Carboxylic Acid C-O |
Causality of Spectral Features: The O-H stretch of the carboxylic acid is exceptionally broad due to extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[17] The C=O stretch appears at a relatively low frequency (~1710 cm⁻¹) because this same hydrogen bonding (dimerization) weakens the carbonyl double bond.[17]
Part 2: Definitive Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[19] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required for an unambiguous assignment.[20]
¹H NMR Spectroscopy: Mapping the Proton Skeleton
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, we expect to see signals for the three protons on the pyridine ring, the N-H proton of the pyrazole, and the O-H proton of the carboxylic acid.
| Predicted ¹H NMR Data (in DMSO-d₆) | |||
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Rationale |
| H-1 (N-H) | 13.5 - 14.5 | broad singlet | Pyrazole N-H, exchangeable. |
| H-4 | ~7.8 | doublet (d) | Coupled to H-6. |
| H-6 | ~7.5 | doublet (d) | Coupled to H-4. |
| H-7 | ~8.8 | singlet (s) | Adjacent to pyridine N, deshielded. |
| COOH | 12.0 - 13.0 | very broad singlet | Acidic proton, exchangeable.[17] |
Note: Chemical shifts are predictive and can vary with solvent and concentration. DMSO-d₆ is a common solvent for this type of molecule, allowing for the observation of exchangeable N-H and O-H protons.
Expert Interpretation:
-
The proton at the C7 position is expected to be the most deshielded (highest chemical shift) of the ring protons due to the strong electron-withdrawing inductive effect of the adjacent pyridine nitrogen atom.[19]
-
The protons at C4 and C6 will appear as doublets due to coupling with each other. The specific coupling constant (J-value) will confirm their ortho relationship.
-
The broadness of the N-H and COOH signals is due to chemical exchange with the solvent and quadrupole broadening from the adjacent nitrogen.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Carbon Assignment | Predicted Shift (δ, ppm) |
| C=O (Carboxyl) | 165 - 175[17][21] |
| C3 | ~140 |
| C3a | ~125 |
| C4 | ~115 |
| C6 | ~130 |
| C7 | ~150 |
| C7a | ~145 |
Expert Interpretation:
-
The carboxyl carbon (C=O) is the most deshielded, appearing furthest downfield.[21]
-
The C7 carbon, directly attached to the electronegative nitrogen, will be significantly downfield compared to other C-H carbons.[22]
-
Quaternary carbons (C3, C3a, C7a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
2D NMR: Confirming Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments are required to definitively prove the atomic connectivity and validate the proposed structure.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A clear cross-peak between the signals for H4 and H6 would definitively confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It allows for the unambiguous assignment of the protonated carbons (C4, C6, C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the mapping of the entire molecular skeleton, including the quaternary carbons.
Caption: Key expected HMBC correlations for structural confirmation.
Key HMBC Correlations for Verification:
-
A correlation from H7 to the quaternary carbon C7a and the protonated carbon C6 confirms the arrangement around the pyridine nitrogen.
-
A correlation from H4 to the quaternary carbon C3a links the pyridine and pyrazole rings at that specific junction.
-
A correlation from the pyrazole N-H proton to both C3 and C7a would unequivocally confirm the [4,3-c] fusion of the ring system.
Integrated Structure Elucidation Workflow
The power of this process lies not in any single technique, but in the integration of all data points to build an irrefutable case for the structure.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the elemental formula, while infrared spectroscopy provides a quick confirmation of essential functional groups. The definitive and unambiguous assignment, however, is achieved through a comprehensive analysis of 1D and 2D NMR data. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectra allows for the complete and verifiable mapping of the atomic connectivity, distinguishing it from other potential isomers. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for the use of this important molecule in research and drug discovery.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 932702-11-9|this compound|BLD Pharm [bldpharm.com]
- 7. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 932702-11-9 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. article.sapub.org [article.sapub.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pivotal Role of Physicochemical Properties in Drug Discovery
In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are the bedrock upon which its ultimate success is built. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, directly influencing its efficacy, safety, and manufacturability. For researchers focused on novel heterocyclic scaffolds like pyrazolopyridines, a thorough understanding of these characteristics is not merely academic—it is a critical determinant of a program's trajectory. This guide provides a deep dive into the core physicochemical properties of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] By presenting a blend of theoretical predictions, established experimental protocols, and insights into the causal relationships between these properties and a drug's behavior, this document aims to empower scientists to make more informed decisions in their quest for novel therapeutics.
Molecular Structure and Core Attributes
The foundational step in characterizing any potential drug candidate is to understand its structure and fundamental properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | --INVALID-LINK--[4] |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | This compound | --INVALID-LINK--[4] |
| Canonical SMILES | C1=CN=CC2=C1NN=C2C(=O)O | --INVALID-LINK--[4] |
| InChI Key | JEFULTKTESMWLS-UHFFFAOYSA-N | --INVALID-LINK--[4] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa of a molecule is a measure of its acidity or basicity and is fundamental to predicting its behavior in different pH environments, such as those found in the gastrointestinal tract and various cellular compartments. For this compound, the presence of both a carboxylic acid group (acidic) and pyridine and pyrazole nitrogen atoms (potentially basic) makes its ionization state highly pH-dependent.
Importance in Drug Development: The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. For instance, the unionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes. Conversely, the ionized form often exhibits higher aqueous solubility.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.
Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.
-
Accurately weigh and dissolve the this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a concentration of approximately 1 mM.
-
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[5]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
To determine the acidic pKa, titrate the solution with the standardized 0.1 M NaOH, adding small, precise volumes and recording the pH after each addition.
-
To determine the basic pKa, first, acidify the sample solution with 0.1 M HCl to a pH of approximately 1.8-2.0. Then, titrate with 0.1 M NaOH until the pH reaches 12-12.5.[5]
-
Continue the titration until the pH change between additions becomes minimal.
-
-
Data Analysis:
-
Plot the pH readings against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steep portion of the curve. This can be determined by finding the inflection point of the first derivative of the titration curve.
-
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid [myskinrecipes.com]
- 4. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Guide to the Synthesis of 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid: Strategy, Execution, and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to purine bases and serving as a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, a critical building block for elaborating this valuable core. We will delve into a robust and reproducible synthetic pathway, explaining the strategic rationale behind each step, providing detailed experimental protocols, and outlining a self-validating framework for ensuring the integrity of the final compound.
Strategic Design: A Multi-Step Approach to the Pyrazolopyridine Core
The synthesis of fused heterocyclic systems like pyrazolopyridines can be approached in several ways. A common and effective strategy involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold. The pathway detailed here begins with a commercially available substituted pyridine, which undergoes nucleophilic substitution to introduce a hydrazine moiety. This key intermediate is then cyclized and subsequently hydrolyzed to yield the target carboxylic acid. This approach is favored for its reliability, scalability, and the accessibility of the starting materials.
The overall synthetic transformation is visualized below.
Figure 1: High-level workflow for the synthesis of this compound.
Experimental Execution: Protocols and Mechanistic Rationale
This section provides a step-by-step guide to the synthesis, coupled with expert insights into the underlying chemical principles that govern each transformation.
Part I: Synthesis of the Key Intermediate: 2-Hydrazinyl-4-methylpyridine
The initial step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position towards nucleophilic attack, allowing for the displacement of the chloride by the highly nucleophilic hydrazine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-methylpyridine (1.0 eq.) and hydrazine hydrate (8-10 eq.). The large excess of hydrazine hydrate is crucial as it acts as both the nucleophile and the solvent, driving the reaction towards completion.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 12-24 hours).
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Remove the excess hydrazine hydrate under reduced pressure. Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further via silica gel column chromatography to obtain 2-hydrazinyl-4-methylpyridine as a pure solid.
Causality Behind Experimental Choices:
-
Reagent Excess: Using a large excess of hydrazine hydrate maximizes the reaction rate and minimizes the formation of undesired bis-substituted byproducts.
-
Thermal Energy: The SNAr reaction on the pyridine ring requires significant thermal energy to overcome the activation barrier, hence the need for reflux conditions.
Part II: Pyrazole Annulation and Saponification
This stage involves a condensation reaction to form a hydrazone, which then undergoes an intramolecular cyclization and aromatization to form the stable pyrazolopyridine core. The final step is a standard ester hydrolysis to yield the target carboxylic acid. This sequence is an adaptation of the classical Huisgen indazole synthesis.[2]
Experimental Protocol:
-
Condensation: Dissolve 2-hydrazinyl-4-methylpyridine (1.0 eq.) in ethanol. Add diethyl (ethoxymethylene)malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 1-2 hours to form the hydrazone intermediate.
-
Cyclization: Heat the reaction mixture to reflux for 4-8 hours. The thermal energy drives the intramolecular cyclization onto the pyridine ring, followed by the elimination of ethanol to form the aromatic pyrazolopyridine ester.
-
Intermediate Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting solid, ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, can often be isolated by trituration with cold diethyl ether and collected by filtration.
-
Saponification: Suspend the isolated ester (1.0 eq.) in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) (3.0 eq.).
-
Hydrolysis: Heat the suspension to reflux until a clear solution is formed and TLC/LC-MS analysis indicates complete consumption of the ester (typically 1-3 hours).
-
Final Product Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 using 1M hydrochloric acid (HCl). The target compound, this compound, will precipitate out of solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Mechanistic Pathway Visualization:
Figure 2: Key mechanistic steps in the formation of the pyrazolopyridine ring and final product.
Data Summary and Validation
The successful synthesis relies on achieving satisfactory outcomes at each stage. The following table provides expected yields for this synthetic sequence.
| Step | Product | Typical Yield | Purity Target (HPLC) |
| I | 2-Hydrazinyl-4-methylpyridine | 80-90% | >95% |
| II | Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate | 75-85% | >97% |
| III | This compound | >90% | >98% |
| Table 1: Summary of synthetic steps and anticipated outcomes. |
Trustworthiness Through a Self-Validating System:
To ensure the scientific integrity of this process, each step must be validated.
-
In-Process Controls: The use of TLC and LC-MS at each stage is mandatory. These techniques confirm the consumption of starting materials and the formation of the desired product, allowing for real-time decision-making regarding reaction times and conditions.
-
Final Product Characterization: The identity and purity of the final this compound must be unequivocally confirmed by a suite of analytical methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the exact molecular structure and proton/carbon environment.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.[3]
-
HPLC: To determine the final purity of the compound, which is critical for its use in subsequent drug discovery applications.
-
By rigorously applying these analytical controls, the described protocol becomes a self-validating system, ensuring the production of high-quality, reliable material for research and development.
Conclusion
This guide outlines a robust, logical, and well-characterized pathway for the synthesis of this compound. By understanding the causality behind each experimental choice and adhering to strict analytical validation, researchers can confidently produce this valuable building block. The successful execution of this synthesis provides a critical starting point for the development of novel therapeutics and expands the toolbox of medicinal chemists working to address unmet medical needs.
References
- 1. 4-Methyl-1H-pyrazolo[4,3-c]pyridine | 1140240-46-5 | Benchchem [benchchem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS 932702-11-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide covers its chemical and physical properties, a proposed synthetic pathway, and a review of the known and potential biological activities of the pyrazolo[4,3-c]pyridine scaffold. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the therapeutic potential and applications of this class of molecules.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs. Among them, the pyrazolopyridine scaffold has emerged as a "privileged" structure, demonstrating a wide array of biological activities. Pyrazolopyridines are bicyclic aromatic compounds consisting of a fused pyrazole and pyridine ring, with several possible isomers depending on the fusion and the position of the nitrogen atoms.[1] This guide focuses specifically on the this compound isomer, a molecule with potential applications as a key intermediate in the synthesis of bioactive compounds.[2][3] The presence of the carboxylic acid moiety provides a handle for further chemical modifications, making it an attractive starting point for the development of new therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 932702-11-9 | [4][5] |
| Molecular Formula | C₇H₅N₃O₂ | [4] |
| Molecular Weight | 163.13 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | C1=CN=CC2=C1NN=C2C(=O)O | [4] |
| InChI Key | JEFULTKTESMWLS-UHFFFAOYSA-N | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, starting from the synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, followed by its hydrolysis.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Hypothetical Protocol)
The formation of the pyrazolopyridine core can be achieved through various cyclization strategies. One common approach involves the reaction of a suitably substituted pyridine precursor with a hydrazine derivative.
Causality behind Experimental Choices:
-
Solvent: A high-boiling point, inert solvent such as toluene or xylene is often used to facilitate the cyclization reaction, which may require elevated temperatures.
-
Base: An organic base like triethylamine is typically added to neutralize any acidic byproducts and to facilitate the reaction.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is the standard method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Purification: Column chromatography is a robust technique for purifying the crude product, separating it from unreacted starting materials and byproducts.
Hypothetical Protocol:
-
To a solution of a suitable pyridine-based starting material (e.g., a substituted 3-aminopyridine derivative) in toluene, add an equimolar amount of an appropriate pyrazole precursor.
-
Add triethylamine (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
Step 2: Hydrolysis to this compound
The hydrolysis of the ethyl ester to the carboxylic acid is a standard and well-documented transformation.[6] This can be achieved under either acidic or basic conditions.
Causality behind Experimental Choices:
-
Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or ethanol is commonly used for efficient saponification of the ester.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the carboxylic acid.
-
Isolation: The precipitated product can be isolated by filtration, providing a straightforward method for obtaining the pure carboxylic acid.
Detailed Protocol:
-
Dissolve ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Add an excess of sodium hydroxide (3 equivalents) and stir the mixture at room temperature for 10-15 hours.
-
Monitor the reaction by TLC until the starting ester is no longer detectable.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization
While specific spectral data for this compound is not provided in the searched literature, commercial suppliers indicate that characterization data such as ¹H NMR, HPLC, and LC-MS are available upon request.[7] For related pyrazolopyridine carboxylic acids, characterization is typically performed using these standard analytical techniques to confirm the structure and purity of the synthesized compound.[8]
Biological Activities and Therapeutic Potential
The pyrazolo[4,3-c]pyridine scaffold is a component of several biologically active molecules, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Carbonic Anhydrase Inhibition
A notable biological activity associated with the pyrazolo[4,3-c]pyridine core is the inhibition of carbonic anhydrases (CAs).[9][10] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
A study on a series of pyrazolo[4,3-c]pyridine sulfonamides demonstrated potent inhibitory activity against several human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) as well as bacterial CAs.[9][10] The sulfonamide moiety is crucial for coordinating to the zinc ion in the active site of the enzyme. The pyrazolo[4,3-c]pyridine core serves as the scaffold to which the sulfonamide group is attached. This suggests that this compound could be a key intermediate for the synthesis of novel CA inhibitors by converting the carboxylic acid to a sulfonamide or by using it as a handle to attach a sulfonamide-containing side chain.
Caption: Mechanism of carbonic anhydrase inhibition.
Kinase Inhibition
The broader class of pyrazolopyridines has been extensively investigated as kinase inhibitors.[2] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolopyridine scaffold can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. While there is no specific data on this compound as a kinase inhibitor, its structural similarity to known kinase inhibitors suggests its potential as a starting point for the design of new inhibitors.
Other Potential Applications
Derivatives of pyrazolopyridines have also been explored for their potential in treating neurological disorders and inflammation.[3] The ability of some of these compounds to cross the blood-brain barrier makes them attractive candidates for CNS-targeted therapies.[2]
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its proposed synthesis via the hydrolysis of its ethyl ester is a chemically sound and feasible route. The established biological activities of the pyrazolo[4,3-c]pyridine scaffold, particularly as a core for carbonic anhydrase inhibitors, highlight the therapeutic relevance of this class of molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid [myskinrecipes.com]
- 3. 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid [myskinrecipes.com]
- 4. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 7. 932702-11-9|this compound|BLD Pharm [bldpharm.com]
- 8. longdom.org [longdom.org]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Diverse Biological Landscape of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[4,3-c]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic scaffold, an isomer of azaindole, serves as a rigid and tunable framework for the design of novel therapeutic agents. Its unique electronic properties and three-dimensional structure allow for specific interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. These derivatives have shown promise in oncology, virology, and neurology, and as agents against parasitic and bacterial infections.[1][2][3] This guide provides an in-depth exploration of the key biological activities of pyrazolo[4,3-c]pyridine derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazolo[4,3-c]pyridine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth and survival.[3][4]
Kinase Inhibition: A Dominant Mechanism of Action
Several pyrazolo[4,3-c]pyridine-based compounds have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The core scaffold often acts as a hinge-binding motif, a key interaction for kinase inhibition.
Key Kinase Targets and Corresponding Inhibitors:
| Target Kinase | Compound Series/Example | Reported Activity (IC₅₀/Kᵢ) | Reference |
| c-Met | 1-Sulfonyl-pyrazolo[4,3-b]pyridine derivatives | Significant anti-tumor activity in xenograft models | [4] |
| HPK1 | Pyrazolopyridine derivatives | Kᵢ = <1.0 nM to 3.0 nM | [5] |
| RIP1 | 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives | Potent and brain-penetrating | [6] |
| FAK (Allosteric) | N-(4-tert-butylbenzyl)-1,5-dimethyl-1,5-dihydropyrazolo[4,3-c][7][8]benzothiazin-8-amine 4,4-dioxide | IC₅₀ = 0.64 µM (cell-free), 7.1 µM (cellular) | [1] |
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of pyrazolo[4,3-c]pyridine derivatives against a target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
For Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, SAR studies revealed that a 1H-pyrazolo[3,4-c]pyridine core was significantly more potent in cellular assays compared to other bicyclic scaffolds.[5] Molecular modeling suggests the pyridine nitrogen forms a crucial water-bridged hydrogen bond with Asp155 in the kinase domain.[5] Furthermore, substituents on a phenyl ring attached to the core can occupy a hydrophobic pocket, enhancing binding affinity.[5]
Antiviral Activity: A Broad-Spectrum Approach
Pyrazolo[4,3-c]pyridine derivatives have demonstrated significant potential as broad-spectrum antiviral agents, particularly against enteroviruses.[9][10]
Targeting the Viral 2C Protein
A notable mechanism of antiviral action is the targeting of the non-structural viral protein 2C.[9][10] This protein is highly conserved among enteroviruses and is involved in viral replication, making it an attractive target for broad-spectrum inhibitors. Pyrazolopyridine-containing small molecules have been developed that show potent activity against multiple strains of Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3).[9]
Signaling Pathway: Inhibition of Enterovirus Replication
Caption: Inhibition of the viral 2C protein disrupts viral RNA replication.
Activity Against Other Viruses
Derivatives of the related pyrazolo[4,3-c]quinolin-3-one scaffold have been synthesized and evaluated against vaccinia virus (VV) and herpes simplex virus type 1 (HSV-1), with some compounds showing modest inhibitory activity.[11]
Carbonic Anhydrase Inhibition
Pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in various physiological and pathological processes.[8][12]
Mechanism and Selectivity
These compounds were evaluated against several human (hCA) isoforms (I, II, IX, and XII) and bacterial CAs.[8][12] The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme. Structure-activity relationship studies have shown that the nature of the linker between the pyrazolo[4,3-c]pyridine core and the benzenesulfonamide group significantly influences inhibitory activity and selectivity.[3][8] For instance, an N-methylpropionamide linker was found to be favorable for hCA I inhibitory activity.[3][8] Several synthesized compounds exhibited greater potency against hCA I than the standard drug acetazolamide (AAZ).[8]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This assay is the gold standard for measuring CA activity and inhibition.
-
Enzyme Preparation: A solution of the purified CA isoform is prepared in a suitable buffer.
-
Inhibitor Addition: The pyrazolo[4,3-c]pyridine sulfonamide is added to the enzyme solution at various concentrations and pre-incubated.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
pH Change Monitoring: The hydration of CO₂ to bicarbonate and a proton, catalyzed by CA, causes a change in pH. This is monitored using a pH indicator.
-
Data Analysis: The initial rate of the reaction is measured, and the inhibition constant (Kᵢ) is determined by analyzing the reaction rates at different inhibitor concentrations.
Trypanocidal Activity: A Novel Anti-parasitic Strategy
A groundbreaking application of pyrazolo[4,3-c]pyridine derivatives is in the development of agents against Trypanosoma parasites, the causative agents of African sleeping sickness and Chagas disease.[7][13][14]
Inhibition of PEX14–PEX5 Protein–Protein Interaction (PPI)
These compounds are the first reported small-molecule inhibitors of the PEX14–PEX5 protein–protein interaction (PPI).[7] This interaction is essential for the import of proteins into glycosomes, which are organelles critical for the parasite's metabolism.[7][14] Disruption of this PPI leads to the mislocalization of glycosomal enzymes, which is fatal to the parasite.[7]
Logical Relationship: PPI Inhibition to Trypanocidal Effect
Caption: Mechanism of trypanocidal activity via PEX14-PEX5 PPI inhibition.
Development and Optimization
The development of these inhibitors was guided by a structure-based drug design approach, utilizing techniques such as in silico screening, NMR for binding validation, and X-ray crystallography to understand the binding mode.[7] The pyrazolo[4,3-c]pyridine scaffold was identified as a potent hit from these screening efforts.[7] Subsequent medicinal chemistry optimization led to compounds with nanomolar activity against T. brucei and T. cruzi in vitro.[7]
Quantitative Data: Trypanocidal Activity
| Compound | Target | Assay | Activity (EC₅₀) | Reference |
| 1 (Hit Compound) | TbPEX14-PEX5 PPI | AlphaScreen | 265 µM | [7] |
| 29 (Optimized) | TbPEX14-PEX5 PPI | AlphaScreen | Superior to parent compounds | [7] |
Applications in Neurodegenerative and Psychiatric Disorders
The pyrazolo[4,3-c]pyridine scaffold has also been explored for its potential in treating central nervous system (CNS) disorders.
-
Anxiolytic Agents: Certain derivatives have shown a pharmacological profile distinct from diazepam, with high affinity for benzodiazepine receptors but with less sedative and anticonvulsant activity.[1]
-
Neurodegenerative Diseases: Structurally related pyrazolopyridines have been investigated for their neuroprotective and anti-Alzheimer's properties.[15][16] Some derivatives have been shown to bind to β-amyloid plaques, suggesting their potential as diagnostic probes or therapeutic agents for Alzheimer's disease.[16][17]
-
PDE1 Inhibitors: 1H-pyrazolo[4,3-b]pyridines are being investigated as phosphodiesterase 1 (PDE1) inhibitors for the treatment of neurodegenerative and psychiatric disorders.[18]
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable diversity of biological activities, from potent and selective kinase inhibition in oncology to novel mechanisms of action against viruses and parasites. The continued exploration of this chemical space, guided by structure-based design and a deeper understanding of disease biology, holds immense promise for the development of next-generation therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, enhancing their selectivity, and exploring their potential in combination therapies to address complex diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Potent and Broad-Spectrum Pyrazolopyridine-Containing Antivirals against Enteroviruses D68, A71, and Coxsackievirus B3 by Targeting the Viral 2C Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antiviral activities of new pyrazolo[4,3-c]quinolin-3-ones and their ribonucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iris.cnr.it [iris.cnr.it]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. PH12018502604A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid and its analogs
An In-depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid and its Analogs for Drug Discovery Professionals
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning the designation of "privileged scaffolds." The 1H-pyrazolo[4,3-c]pyridine core is a compelling example of such a structure. This fused heterocyclic system, an isomer of the more extensively studied pyrazolo[3,4-b]pyridine, offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic surfaces. This guide provides a senior application scientist's perspective on the synthesis, biological significance, and therapeutic applications of this compound and its derivatives, designed for researchers and professionals engaged in drug development.
Core Molecular Architecture and Physicochemical Properties
The foundational molecule, this compound, serves as a critical starting point for synthetic elaboration. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, a crucial attribute for achieving specific and high-affinity interactions with biological targets.
Caption: Chemical structure of the core scaffold.
A summary of its key computed properties provides a baseline for understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=CN=CC2=C1NN=C2C(=O)O | PubChem[1] |
| InChIKey | JEFULTKTESMWLS-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 932702-11-9 | PubChem[1] |
Synthetic Strategies: Building the Core
The construction of the pyrazolo[4,3-c]pyridine ring system is a critical step that dictates the feasibility and efficiency of analog synthesis. Several strategies have been developed, often leveraging readily available pyridine or pyrazole precursors.
A prevalent and effective method involves the condensation of a dienamine intermediate with various amines that contain a sulfonamide fragment. This approach is particularly valuable for creating libraries of analogs with diverse substituents.[2]
Caption: Generalized workflow for pyrazolo[4,3-c]pyridine synthesis.
Another patented method highlights the preparation of the ethyl ester of this acid, which is a key intermediate for various kinase inhibitors. This process utilizes a specific intermediate reacted with sodium nitrite under acidic conditions, noted for its mild reaction conditions and high yield.[3]
Representative Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides[2]
This protocol outlines the synthesis based on the condensation of a dienamine precursor.
-
Preparation of Dienamine (2): The starting compound, dienamine 2, is synthesized from dimethyl acetonedicarboxylate following established two-step literature procedures.
-
Condensation Reaction:
-
To a solution of dienamine 2 in methanol, add an equimolar amount of the desired amine containing a sulfonamide fragment.
-
Heat the reaction mixture to reflux for 1 hour. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Causality: Refluxing in methanol provides the necessary thermal energy to drive the condensation and subsequent cyclization, while methanol serves as a polar protic solvent that can facilitate the proton transfer steps involved in the mechanism.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The target product often precipitates out of the solution and can be collected by filtration.
-
If the product remains dissolved, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel.
-
Trustworthiness: This self-validating system relies on TLC to ensure the complete consumption of starting materials before proceeding to isolation, minimizing impurities in the final product. The identity and purity are then confirmed using spectroscopic methods (NMR, MS) and elemental analysis.
-
Biological Activity and Key Therapeutic Targets
Analogs of the pyrazolopyridine scaffold have demonstrated significant activity against a range of compelling drug targets. The specific [4,3-c] isomer has shown promise in targeting protein-protein interactions and enzymes crucial for pathogen survival and cancer metabolism.
Inhibition of PEX14–PEX5 Protein-Protein Interaction (PPI)
A groundbreaking application for this scaffold is the inhibition of the PEX14–PEX5 protein-protein interaction, which is essential for protein import into glycosomes in trypanosomatid parasites, the causative agents of diseases like sleeping sickness and Chagas disease.[4]
-
Mechanism: Pyrazolo[4,3-c]pyridine derivatives function as the first-in-class small molecule inhibitors of this PPI. By binding to the PEX14 protein, they disrupt the import of essential metabolic enzymes into the glycosome, leading to parasite death.[4]
-
Structure-Activity Relationship (SAR): Structure-based drug design has been pivotal. Docking studies revealed that the pyrazolo[4,3-c]pyridine core forms favorable π–π stacking interactions with key phenylalanine residues (Phe17 and Phe34) in the PEX14 binding pocket.[4] Merging features from two initial hits into a hybrid molecule led to a compound with superior activity, demonstrating the scaffold's tunability.[4]
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
While many potent NAMPT inhibitors feature the isomeric 1H-pyrazolo[3,4-b]pyridine core, the principles of their action are highly relevant and informative for the design of [4,3-c] analogs.[5][6] NAMPT is the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals, which is frequently upregulated in cancer cells to meet their high metabolic demands.[6][7]
-
Mechanism of Action: Inhibition of NAMPT leads to a rapid depletion of the essential co-enzyme NAD+. This cripples cellular metabolism by shutting down glycolysis, the TCA cycle, and ATP generation.[7] The resulting energy crisis induces cancer cell death. NAD+ depletion also indirectly inhibits NAD+-dependent enzymes like PARPs and sirtuins, which are involved in DNA repair and cell survival.[7]
Caption: The central role of NAMPT in NAD+ synthesis and its inhibition.
-
Therapeutic Potential: The dependence of many tumors on this pathway makes NAMPT a highly attractive oncology target. Representative compounds have shown nanomolar antiproliferation activities against human tumor cell lines and encouraging in vivo efficacy in mouse xenograft models.[5]
Carbonic Anhydrase (CA) Inhibition
Derivatization of the pyrazolo[4,3-c]pyridine scaffold into sulfonamides has yielded potent inhibitors of carbonic anhydrases.[2] These enzymes are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in areas like glaucoma, epilepsy, and cancer.
-
SAR Insights: SAR studies revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety is crucial for activity against specific human CA (hCA) isoforms. For instance, an N-methylpropionamide linker was found to be favorable for hCA I inhibitory activity. Several compounds in this series displayed higher potency against certain isoforms than the standard reference drug, acetazolamide (AAZ).[2]
Summary of Biological Activity for Key Analogs
The versatility of the pyrazolopyridine scaffold is evident in the diverse activities of its analogs.
| Scaffold/Analog Type | Target | Activity/Potency | Therapeutic Area | Reference |
| Pyrazolo[4,3-c]pyridine derivative | PEX14-PEX5 PPI | EC₅₀ = 265 µM | Infectious Disease (Trypanosomiasis) | J. Med. Chem.[4] |
| Pyrazolo[3,4-b]pyridine amide | Human NAMPT | IC₅₀ = 6.1 nM | Oncology | ResearchGate[6] |
| Pyrazolo[4,3-c]pyridine sulfonamide | Carbonic Anhydrase I (hCA I) | Kᵢ values lower than reference drug (AAZ) | Multiple (e.g., Glaucoma) | MDPI[2] |
| Pyrazolo[4,3-b]pyridine amine | mGlu4 Receptor | Potent Positive Allosteric Modulator (PAM) | Neurology (Parkinson's Disease) | ACS Chem. Neurosci.[8] |
Conclusion for the Modern Drug Developer
The this compound core and its related isomers represent a validated and highly adaptable scaffold for modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features enable potent and specific interactions with a range of challenging targets, from enzyme active sites to protein-protein interfaces. For research teams, this scaffold is not merely a starting point but a strategic asset, offering a proven foundation for developing next-generation therapeutics in oncology, infectious disease, and beyond.
References
- 1. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolopyridine Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides a comprehensive technical overview of the key therapeutic targets of pyrazolopyridine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation. We will explore the well-established roles of pyrazolopyridines as potent kinase and phosphodiesterase inhibitors, as well as their emerging potential in antiviral, anxiolytic, and anti-protein-protein interaction applications. This document is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this promising pharmacophore.
Introduction: The Rise of a Privileged Scaffold
The pyrazolopyridine framework, resulting from the fusion of pyrazole and pyridine rings, offers a unique combination of structural rigidity, synthetic tractability, and the capacity for multi-directional substituent placement. This allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets. The synergistic effect of the pyrazole and pyridine moieties contributes to its ability to form key interactions, such as hydrogen bonds and π-π stacking, with the active sites of various enzymes and receptors.[1] This inherent versatility has led to the successful development of several clinical candidates and approved drugs, solidifying the pyrazolopyridine core as a cornerstone in modern drug discovery.[2][3]
Key Therapeutic Targets and Mechanisms of Action
Pyrazolopyridine derivatives have been successfully developed to modulate a wide range of biological targets. This section will detail the most prominent of these, focusing on the underlying mechanisms of action.
Protein Kinases: Precision Targeting in Oncology and Beyond
Protein kinases, which regulate a vast number of cellular processes, are a major class of drug targets, particularly in oncology. Pyrazolopyridines have proven to be exceptional kinase inhibitors, often functioning as ATP-competitive inhibitors by engaging the hinge region of the kinase domain.[4]
The pyrazolopyridine scaffold acts as a bioisostere of the adenine base of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4] This interaction anchors the inhibitor in the ATP-binding pocket, allowing other parts of the molecule to make additional contacts that confer potency and selectivity.
Signaling Pathway: Generic Kinase Inhibition
References
- 1. New orally active PDE4 inhibitors with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
review of pyrazolo[4,3-c]pyridine chemistry and applications
An In-depth Technical Guide to the Chemistry and Applications of Pyrazolo[4,3-c]pyridines
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines and its versatile biological activities. This guide provides a comprehensive review of the core chemistry, synthetic methodologies, and diverse therapeutic applications of this important class of compounds. We will explore the rationale behind synthetic strategies, delve into the structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their preparation. Key applications, including their roles as potent kinase inhibitors, carbonic anhydrase inhibitors, and novel antiparasitic agents, will be discussed in detail, supported by mechanistic insights and quantitative data.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold
Heterocyclic compounds form the bedrock of modern drug discovery. Among them, fused bicyclic systems are of particular interest as they offer a rigid, three-dimensional framework for interacting with biological targets. The pyrazolopyridine family, consisting of nine isomers, has emerged as a particularly fruitful area of research.[1] The pyrazolo[4,3-c]pyridine core (Figure 1) is an aza-analogue of indazole and has been identified as a key pharmacophore in a multitude of biologically active molecules.
![Chemical structure of the 1H-pyrazolo[4,3-c]pyridine core.](https://i.imgur.com/8Qp4k1z.png)
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antitumor, antiviral, anti-inflammatory, antimicrobial, and anxiolytic properties.[2][3] This versatility stems from the scaffold's ability to present substituents in defined spatial orientations, allowing for precise tuning of interactions with enzyme active sites and protein-protein interfaces. This guide will synthesize current knowledge to provide a field-proven perspective on harnessing the potential of this remarkable heterocyclic system.
Synthesis and Chemical Reactivity
The construction and subsequent functionalization of the pyrazolo[4,3-c]pyridine core are critical for exploring its chemical space and developing novel therapeutic agents. Synthetic strategies generally involve the sequential construction of the pyrazole and pyridine rings.
Core Synthetic Strategies
Two predominant retrosynthetic approaches are employed for building the pyrazolo[4,3-c]pyridine skeleton:
-
Pyridine Ring Annulation onto a Pre-formed Pyrazole: This common strategy involves using a substituted pyrazole as the starting material and constructing the fused pyridine ring.
-
Pyrazole Ring Formation onto a Pre-formed Pyridine: This approach starts with a suitably functionalized pyridine derivative, onto which the pyrazole ring is annulated.
A highly effective method for the first approach involves the condensation of a dienamine with various amines. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized by reacting a dienamine derived from dimethyl acetonedicarboxylate with sulfonamide-containing amines.[4][5] This reaction proceeds via reflux in methanol, affording the target compounds in good yields.[4]
A more modern approach utilizes a microwave-assisted multi-component reaction. This strategy can involve a Sonogashira cross-coupling of a 5-chloropyrazole-4-carbaldehyde with an alkyne, followed by an in-situ pyridine ring formation in the presence of an amine, directly yielding the desired pyrazolo[4,3-c]pyridine.[6]
Caption: General retrosynthetic approaches to the pyrazolo[4,3-c]pyridine core.
Vectorial Functionalization for Drug Discovery
Once the core is synthesized, its value in fragment-based drug discovery (FBDD) depends on the ability to selectively elaborate it along multiple growth vectors. Recent work has demonstrated that a 5-halo-1H-pyrazolo[4,3-c]pyridine scaffold is an excellent platform for such late-stage functionalization.[7][8] This allows medicinal chemists to systematically probe the binding pocket of a target protein.
Key functionalization strategies include:[8]
-
N-1 and N-2 positions: Selectively accessed through controlled N-alkylation or protection reactions.
-
C-3 position: Functionalized via tandem borylation and Suzuki–Miyaura cross-coupling.
-
C-5 position: Amenable to Pd-catalyzed Buchwald–Hartwig amination.
-
C-7 position: Can be selectively metalated and reacted with various electrophiles.
Caption: Key "growth vectors" for the functionalization of the pyrazolo[4,3-c]pyridine scaffold.
Applications in Medicinal Chemistry
The pyrazolo[4,3-c]pyridine scaffold has been successfully employed to develop inhibitors for a wide range of therapeutic targets.
Kinase Inhibitors
Protein kinases are crucial drug targets, particularly in oncology. The pyrazolo[4,3-c]pyridine core serves as an effective hinge-binding motif.
-
Receptor Interacting Protein 1 (RIP1) Kinase: 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been discovered as potent, orally available, and brain-penetrating RIP1 kinase inhibitors, which have potential for treating neurodegenerative diseases.[9]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A novel series of pyrazolo[3,4-c]pyridine derivatives were identified as potent and selective HPK1 inhibitors.[10] HPK1 is a negative regulator of T-cell activation, making its inhibitors promising for cancer immunotherapy. The lead compound 16 showed excellent enzymatic and cellular potency.[10] Docking studies revealed that the pyrazolopyridine ring binds to the kinase hinge region, while the pyridine nitrogen engages in a critical water-bridged hydrogen bond with Asp155, contributing to superior potency.[10]
| Compound | Target Kinase | Activity (IC₅₀ / Kᵢ) | Reference |
| Compound 14 | RIP1 | pKᵢ = 8.41 | [9] |
| Compound 6 | HPK1 | IC₅₀ = 144 nM | [10] |
| Compound 16 | HPK1 | Kᵢ < 1.0 nM | [10] |
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. By incorporating a sulfonamide group—a known zinc-binding function—pyrazolo[4,3-c]pyridine derivatives have been developed as potent CA inhibitors.[4][5]
Structure-activity relationship (SAR) studies revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety is crucial for activity.[4] For instance, an N-methylpropionamide linker was found to be favorable for inhibiting the hCA I isoform.[4][5] Several compounds in this class showed greater potency against cytosolic isoforms hCA I and hCA II than the standard reference drug Acetazolamide (AAZ).[4][11]
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| 1f | hCA I | 59.8 | [4] |
| 1g | hCA I | 3.8 | [4] |
| 1h | hCA I | 14.6 | [4] |
| 1k | hCA I | 8.88 | [4] |
| AAZ (Control) | hCA I | 250 | [4] |
Antiparasitic Agents: PEX14-PEX5 PPI Inhibitors
A groundbreaking application of this scaffold is in the development of first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) to treat diseases caused by Trypanosoma protists.[12][13] This PPI is essential for protein import into the parasite's glycosomes, and its disruption is fatal to the parasite.[13][14]
Through a structure-based drug design approach, pyrazolo[4,3-c]pyridine derivatives were identified as potent inhibitors.[14] The central scaffold forms favorable π–π interactions with key phenylalanine residues on the PEX14 surface, while substituents at either end of the molecule occupy critical hydrophobic pockets.[14] These compounds kill T. brucei and T. cruzi parasites at nanomolar concentrations in vitro, demonstrating a novel and promising therapeutic strategy against devastating parasitic diseases.[14][15]
Caption: Mechanism of action for pyrazolo[4,3-c]pyridine-based antiparasitic agents.
Experimental Protocols
To ensure the practical applicability of this guide, a representative experimental protocol is provided.
Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
This protocol is adapted from methodologies described for the synthesis of carbonic anhydrase inhibitors.[4][5]
Step 1: Synthesis of the Dienamine Intermediate (2)
-
The starting dienamine is synthesized from dimethyl acetonedicarboxylate following known two-step procedures.[4] This typically involves reaction with an amine to form an enamine intermediate.
Step 2: Condensation to form Pyrazolo[4,3-c]pyridines (e.g., 1a-f)
-
To a solution of the dienamine intermediate 2 (1 mmol) in methanol (15 mL), add the desired amine containing a sulfonamide fragment (1 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the target pyrazolo[4,3-c]pyridine (typically in 72-88% yields).[4]
Self-Validation: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a versatile and valuable core in modern medicinal chemistry. Its synthetic tractability and the ability to achieve vectorial functionalization make it an ideal starting point for fragment-based drug discovery campaigns. The successful development of potent and selective inhibitors for diverse target classes—including kinases, metalloenzymes, and challenging protein-protein interfaces—highlights its broad therapeutic potential.
Future efforts will likely focus on expanding the chemical space around this scaffold, exploring new synthetic methodologies to introduce novel functionalities. As our understanding of disease biology deepens, the pyrazolo[4,3-c]pyridine core will undoubtedly be adapted to target new and emerging therapeutic targets, continuing its legacy as a truly privileged structure in the pursuit of novel medicines.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract: 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic scaffold of significant interest to the scientific and drug development communities. As a member of the pyrazolopyridine family, it possesses a rigid bicyclic structure that serves as a valuable pharmacophore for designing targeted therapeutics. This guide provides an in-depth analysis of its core physicochemical properties, outlines a rational, field-proven synthetic strategy, and explores its potential applications in medicinal chemistry, grounded in the established biological activities of the pyrazolo[4,3-c]pyridine class. This document is intended for researchers and professionals engaged in small molecule drug discovery and development.
Core Physicochemical Properties and Structural Data
This compound is a nitrogen-containing heterocyclic compound. Its structure, featuring a fused pyrazole and pyridine ring, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it a compelling starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns. The key identifiers and computed properties are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| CAS Number | 932702-11-9 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CN=CC2=C1NN=C2C(=O)O | [1] |
| InChI Key | JEFULTKTESMWLS-UHFFFAOYSA-N | [1] |
Safety and Handling
Based on available data, this compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Mechanistic Considerations
While a specific, dedicated synthesis for this compound is not extensively documented in widely available literature, a robust synthetic route can be designed based on established principles for constructing the pyrazolopyridine core. The general strategy involves the cyclization of a hydrazine derivative with a suitably functionalized pyridine ring.[2][3]
The proposed pathway below leverages a commercially available dichloropyridine derivative as the starting material. This approach offers a logical and efficient route to the target scaffold, allowing for late-stage functionalization.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process, beginning with the selective reaction of a hydrazine with a dichloropyridine precursor, followed by cyclization and functional group manipulation.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 2-chloro-4-hydrazinylnicotinate (Intermediate 1)
-
To a solution of ethyl 2,4-dichloronicotinate (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired hydrazinyl intermediate.
-
Causality: The C4 position of the pyridine ring is more activated towards nucleophilic aromatic substitution than the C2 position, allowing for selective displacement of the chloride by hydrazine.
-
Step 2: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridin-3-olate (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add a base, for example, sodium ethoxide (1.5 eq), to the solution.
-
Heat the reaction mixture to facilitate intramolecular cyclization, forming the pyrazole ring. Monitor by TLC.
-
Upon completion, neutralize the reaction with an acidic workup (e.g., dilute HCl) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
Step 3: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Intermediate 4)
-
The hydroxyl group of Intermediate 2 is first converted to a better leaving group, such as a triflate. Dissolve Intermediate 2 (1.0 eq) in dichloromethane with pyridine (2.0 eq) and cool to 0°C. Add triflic anhydride (1.2 eq) dropwise and stir until the reaction is complete.
-
Isolate the triflate intermediate (Intermediate 3).
-
Subject the triflate to a palladium-catalyzed carbonylation reaction. In a pressure vessel, combine the triflate (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), a ligand, and a base in methanol.
-
Pressurize the vessel with carbon monoxide (CO) gas and heat.
-
After completion, cool the reaction, filter the catalyst, and concentrate the solvent. Purify the resulting ester.
Step 4: Synthesis of this compound (Final Product)
-
Dissolve the ethyl ester (Intermediate 4, 1.0 eq) in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) (3.0 eq), and stir at room temperature.
-
Monitor the saponification by TLC or LC-MS.
-
Once the ester is consumed, acidify the mixture with dilute HCl to a pH of ~3-4, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Protocol Validation and Characterization
Each step of this synthesis requires rigorous validation. The structure and purity of each intermediate and the final product must be confirmed through a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Research and Drug Development
The pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for therapeutic development.[4]
Known Biological Activities of the Scaffold
-
Antitumor Activity: Certain compounds with the pyrazolo[4,3-c]pyridine core have demonstrated broad-spectrum antitumor activity in various cancer cell lines.[4]
-
Anxiolytic Agents: Derivatives have been synthesized and evaluated as potential anxiolytic agents, showing high affinity for central benzodiazepine receptors but with a potentially improved side-effect profile compared to diazepam.[4]
-
Enzyme Inhibition: The scaffold has been successfully utilized to design enzyme inhibitors. For example, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of carbonic anhydrases (CAs), including isoforms relevant to human health and disease.[5]
-
Kinase Inhibition: The broader pyrazolopyridine class is well-known for its application in developing kinase inhibitors, which are crucial in oncology and immunology.[6] For instance, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have yielded highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways.[6]
A Conceptual Drug Discovery Workflow
The development of a novel therapeutic based on the this compound core would typically follow a structured, multi-stage process.
Caption: Conceptual workflow for drug discovery using the pyrazolopyridine scaffold.
The carboxylic acid moiety of the title compound is a particularly useful handle for chemical elaboration. It can be readily converted into a wide array of functional groups, such as amides, esters, and ketones, via standard coupling chemistries. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties—a process known as establishing the Structure-Activity Relationship (SAR).
Conclusion
This compound represents a high-value molecular scaffold for modern drug discovery. Its defined physicochemical properties and the tractability of its synthesis provide a solid foundation for the development of novel chemical libraries. The established precedent of broad biological activity within the pyrazolopyridine family underscores the potential of this compound as a starting point for identifying new therapeutic agents against a range of diseases, from cancer to neurological disorders. Future research focused on the synthesis of diverse derivatives and their subsequent biological screening is warranted to fully unlock the therapeutic potential of this promising heterocyclic system.
References
- 1. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a variety of biological targets.[1] The pyrazolo[4,3-c]pyridine scaffold is a key pharmacophore in molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[2]
This document offers full editorial control to present the information in a logical and in-depth manner, moving beyond a rigid template to provide a narrative grounded in scientific expertise and practical experience.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a diverse family of pyrazolopyridine isomers, each with unique electronic and steric properties.[3] The 1H-pyrazolo[4,3-c]pyridine core, in particular, is a purine isostere and has been a focus of investigation for the development of novel therapeutic agents.[4] The incorporation of a carboxylic acid moiety at the 3-position provides a crucial handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The synthetic strategies outlined herein are designed to be robust and adaptable, enabling the generation of a library of derivatives for screening and lead optimization in drug discovery programs.
Synthetic Strategy: A Three-Step Approach
The most straightforward and versatile approach to the synthesis of this compound is a three-step sequence starting from a readily available substituted pyridine. This strategy involves:
-
Formation of a Hydrazinopyridine Intermediate: Nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with hydrazine.
-
Cyclocondensation to Form the Bicyclic Core: Reaction of the hydrazinopyridine with a 1,3-dielectrophile to construct the pyrazole ring.
-
Hydrolysis to the Carboxylic Acid: Conversion of an ester precursor to the final carboxylic acid.
This approach allows for the introduction of diversity at various points in the synthetic sequence, making it amenable to library synthesis.
Visualizing the Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 4-Chloronicotinate
This initial step protects the carboxylic acid functionality as an ethyl ester, which is generally more amenable to the subsequent reaction conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloronicotinic Acid | 157.56 | 10.0 g | 0.0635 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-chloronicotinic acid (10.0 g, 0.0635 mol) and absolute ethanol (100 mL).
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (2 mL) dropwise with continuous stirring.
-
Remove the ice bath and heat the mixture to reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Pour the residue into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-chloronicotinate as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 4-Hydrazinonicotinate
This step involves the nucleophilic substitution of the chloro group with hydrazine, a key step in preparing the precursor for pyrazole ring formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-Chloronicotinate | 185.61 | (from previous step) | ~0.0635 |
| Hydrazine Hydrate (80%) | 50.06 | 15 mL | ~0.25 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude ethyl 4-chloronicotinate in ethanol (50 mL).
-
Add hydrazine hydrate (15 mL, ~0.25 mol) to the solution.
-
Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product. Filter, wash with cold water, and dry to obtain ethyl 4-hydrazinonicotinate.
Protocol 3: Synthesis of Ethyl 1H-Pyrazolo[4,3-c]pyridine-3-carboxylate
This is the crucial cyclocondensation step that forms the desired bicyclic core. The reaction utilizes diethyl 2-(ethoxymethylene)malonate (DEEMM) as the 1,3-dielectrophile.
Mechanism Rationale: The reaction proceeds via a Gould-Jacobs type reaction. The more nucleophilic nitrogen of the hydrazine attacks one of the electrophilic centers of DEEMM, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazolopyridine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-Hydrazinonicotinate | 181.19 | (from previous step) | ~0.0635 |
| Diethyl 2-(ethoxymethylene)malonate (DEEMM) | 216.22 | 15.0 g | 0.0694 |
| Dowtherm A (or Diphenyl Ether) | - | 50 mL | - |
Procedure:
-
Combine ethyl 4-hydrazinonicotinate and diethyl 2-(ethoxymethylene)malonate (15.0 g, 0.0694 mol) in a 100 mL round-bottom flask.
-
Add Dowtherm A (50 mL) as a high-boiling solvent.
-
Heat the mixture to 240-250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Add petroleum ether or hexane to the cooled mixture to aid precipitation and to wash the crude product.
-
Collect the solid by filtration, wash thoroughly with petroleum ether, and dry to afford ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1H-Pyrazolo[4,3-c]pyridine-3-carboxylate | 205.19 | (from previous step) | ~0.0635 |
| Sodium Hydroxide | 40.00 | 5.0 g | 0.125 |
| Water | 18.02 | 50 mL | - |
| Ethanol | 46.07 | 25 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | (as needed) | - |
Procedure:
-
Suspend ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in a mixture of water (50 mL) and ethanol (25 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (5.0 g, 0.125 mol) and heat the mixture to reflux for 2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Acidify the filtrate to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Mechanistic Insight: Cyclocondensation
The key ring-forming step, the cyclocondensation reaction, is illustrated below.
Caption: Key steps in the cyclocondensation reaction.
Conclusion
The protocols described in this application note provide a reliable and adaptable synthetic route to this compound and its derivatives. By explaining the causality behind the experimental choices and providing detailed, step-by-step methodologies, this guide is intended to empower researchers in their efforts to explore the chemical space around this important heterocyclic scaffold. The ability to generate a diverse range of derivatives will be invaluable for the discovery of new chemical entities with potential therapeutic applications.
References
- 1. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
Application Notes and Protocols for the Evaluation of 1H-Pyrazolo[4,3-c]pyridine Derivatives in Anticancer Research
Introduction: The Privileged Scaffold of Pyrazolo[4,3-c]pyridine in Oncology
The landscape of modern oncology is increasingly dominated by targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, the pyrazolo[4,3-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework that has repeatedly been shown to be a fertile ground for the development of potent and selective anticancer agents.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including the inhibition of key oncogenic drivers such as protein kinases and carbonic anhydrases.[3]
While the parent compound, 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, is a valuable synthetic intermediate, comprehensive public data on its specific anticancer activities are limited. However, the extensive research into its derivatives, particularly carboxamides and sulfonamides, provides a wealth of information for researchers aiming to explore this chemical space. This guide, therefore, focuses on a representative class of these derivatives—pyrazolo[4,3-c]pyridine sulfonamides—to illustrate the principles and protocols for evaluating their anticancer potential. We will delve into their mechanism of action as carbonic anhydrase inhibitors, a validated target in oncology, and provide detailed methodologies for their preclinical assessment.
Mechanism of Action: Targeting Tumor Hypoxia through Carbonic Anhydrase Inhibition
Many solid tumors are characterized by regions of hypoxia, or low oxygen, which is a major driver of tumor progression, metastasis, and resistance to therapy. Hypoxic cancer cells adapt their metabolism, in part, by upregulating the expression of carbonic anhydrases (CAs), particularly the transmembrane isoforms CA IX and CA XII.[3] These enzymes play a crucial role in maintaining the intracellular pH (pHi) in the face of increased acid production from anaerobic glycolysis.
By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAs help to export excess acid out of the cell, thus preventing intracellular acidosis and promoting cell survival. The resulting acidic extracellular microenvironment also facilitates tumor invasion and metastasis. Pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of these tumor-associated CAs.[3] By blocking the activity of CA IX and CA XII, these compounds disrupt pH regulation in cancer cells, leading to intracellular acidification, and ultimately, to the inhibition of cell proliferation and survival.[3]
Signaling Pathway: Carbonic Anhydrase IX in pH Regulation and Tumor Progression
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Pyrazolopyridines in Neurodegenerative Disease Models
Introduction: The Pyrazolopyridine Scaffold in Neurodegeneration Research
Neurodegenerative diseases (NDDs) such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD) present a formidable challenge to modern medicine due to their complex, multifactorial pathology.[1][2] The traditional "one-target, one-drug" approach has shown limited efficacy, prompting a shift towards multi-targeted strategies.[3][4] In this context, heterocyclic compounds, particularly nitrogen-containing scaffolds, have emerged as pivotal structures in drug discovery.[1][5]
Among these, the pyrazolopyridine core, a bicyclic heterocycle formed by the fusion of pyrazole and pyridine rings, stands out as a "privileged scaffold".[6][7] Its rigid, planar structure and multiple points for chemical diversification allow it to interact with a wide range of biological targets implicated in neurodegeneration.[6] This guide provides an in-depth overview of the application of pyrazolopyridine derivatives in preclinical NDD models, detailing their mechanisms of action and providing validated protocols for their evaluation.
The Multi-Targeted Mechanism of Pyrazolopyridines in Alzheimer's Disease
Alzheimer's Disease is characterized by a complex cascade of events, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation leading to neurofibrillary tangles (NFTs), and neuroinflammation.[2][8] Pyrazolopyridine derivatives have been intelligently designed as Multi-Target Directed Ligands (MTDLs) that can simultaneously engage several of these pathological nodes.[3][9]
The core therapeutic hypotheses addressed by these compounds include:
-
Cholinergic Enhancement: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine levels in the synaptic cleft, thereby alleviating cognitive symptoms.[5][10]
-
Anti-Amyloid Activity: The planar pyrazolopyridine core can intercalate between Aβ peptides, preventing their aggregation into toxic oligomers and fibrils.[3][5]
-
Tau Pathology Mitigation: Inhibition of kinases like Glycogen Synthase Kinase-3β (GSK3β) and Microtubule Affinity Regulating Kinase 4 (MARK4), which are responsible for the hyperphosphorylation of tau protein.[3][9][11] This action helps maintain microtubule stability and prevents the formation of NFTs.[11]
-
Neuroinflammation and Oxidative Stress Control: By inhibiting various kinases involved in inflammatory signaling pathways and chelating redox-active biometals, these compounds can reduce neuronal damage.[7][10]
dot
Caption: Multi-Target Mechanism of Pyrazolopyridines in AD.
Application in Parkinson's and Huntington's Disease Models
While much research has focused on AD, the pyrazolopyridine scaffold and related pyrazole structures show promise for other NDDs.
-
Parkinson's Disease (PD): The pathology of PD involves the loss of dopaminergic neurons and the aggregation of α-synuclein into Lewy bodies.[12] Pyrazoline derivatives, which are structurally related to pyrazolopyridines, are effective inhibitors of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine.[13] Furthermore, the pyrazole-containing compound anle138b has been shown to prevent the aggregation of α-synuclein, reduce neuronal loss, and improve motor function in animal models.[14][15]
-
Huntington's Disease (HD): HD is caused by a mutation in the huntingtin gene (HTT), leading to the production of mutant HTT (mHTT) protein that misfolds and aggregates.[16][17] While specific pyrazolopyridine applications are less documented, the general anti-aggregation properties of this scaffold suggest potential utility. Compounds like pridopidine, which modulate dopamine receptors and activate the sigma-1 receptor, have shown neuroprotective effects in HD models by reducing mHTT aggregate size and improving motor performance.[17][18]
Experimental Workflow: From Screening to In Vivo Validation
The evaluation of novel pyrazolopyridine compounds follows a standardized, yet adaptable, discovery pipeline. This workflow is designed to efficiently identify potent candidates and characterize their therapeutic potential.
dot
Caption: A typical workflow for pyrazolopyridine drug discovery.
Key Protocols and Methodologies
The following protocols are foundational for assessing the efficacy of pyrazolopyridine derivatives in NDD models. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Aβ (1-42) Aggregation Inhibition Assay
Objective: To quantify the ability of a test compound to inhibit the fibrillization of the Aβ₁₋₄₂ peptide, a key pathological event in AD.[19][20] This assay utilizes Thioflavin T (ThT), a dye that fluoresces upon binding to β-sheet-rich structures like amyloid fibrils.
Materials:
-
Aβ₁₋₄₂ peptide (synthetic)
-
Thioflavin T (ThT)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds (e.g., Pyrazolopyridine derivatives)
-
Known inhibitor (e.g., Curcumin) as a positive control[21]
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ Peptide Preparation (Causality Explanation): Aβ₁₋₄₂ is highly prone to aggregation. To ensure a monomeric starting population for a reproducible assay, pre-existing aggregates must be removed.
-
Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum. Store the resulting peptide film at -80°C.
-
-
Assay Setup:
-
Resuspend an Aβ₁₋₄₂ aliquot in anhydrous DMSO to make a 2 mM stock solution.
-
Dilute the Aβ stock into cold PBS to a final concentration of 20 µM. This is the working solution.
-
Prepare serial dilutions of the test compounds and controls in PBS. The final DMSO concentration in all wells must be kept constant and low (<1%) to avoid solvent-induced artifacts.
-
-
Incubation:
-
In the 96-well plate, add 50 µL of the 20 µM Aβ working solution to each well.
-
Add 50 µL of the test compound dilutions, positive control, or vehicle control (PBS with matching DMSO concentration). Final Aβ concentration will be 10 µM.
-
Seal the plate and incubate at 37°C for 24-48 hours with gentle agitation.
-
-
ThT Measurement:
-
Prepare a 5 µM ThT solution in PBS.
-
Add 100 µL of the ThT solution to each well of the assay plate.
-
Read the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with ThT but no Aβ).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-Aβ control (100% inhibition).
-
Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: Neuronal Cell Viability & Neuroprotection Assay
Objective: To assess the cytotoxicity of the test compounds and their ability to protect neuronal cells from a specific insult, such as Aβ-induced toxicity.[22] Human neuroblastoma SH-SY5Y cells are a common and reliable model for this purpose.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Aβ₁₋₄₂ oligomers (prepared separately by incubating monomeric Aβ at 4°C for 24h)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).
-
Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment & Toxin Exposure:
-
For Neuroprotection: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
After pre-treatment, add the toxic insult (e.g., 5 µM Aβ₁₋₄₂ oligomers) to the wells.
-
For Cytotoxicity: Treat a separate set of wells with the test compounds alone to assess inherent toxicity.
-
Include controls: untreated cells (100% viability), cells treated with toxin only (maximum damage), and cells with vehicle.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C, 5% CO₂.
-
-
Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the untreated control wells.
-
For neuroprotection, calculate the percentage of viability rescued by the compound compared to the toxin-only control.
-
For cytotoxicity, determine the CC₅₀ (concentration causing 50% cell death).
-
A good therapeutic candidate will have a high neuroprotective effect at concentrations well below its cytotoxic threshold.
-
Protocol 3: In Vivo Efficacy in a Rodent Model of AD (Conceptual Framework)
Objective: To evaluate the ability of a lead pyrazolopyridine compound to improve cognitive deficits in a transgenic mouse model of AD (e.g., 5XFAD, APP/PS1).[23][24]
Materials:
-
Age-matched transgenic AD mice and wild-type littermates.
-
Test compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-Maze).
-
Equipment for tissue collection and processing (histology, ELISA).
Procedure:
-
Study Design & Dosing (Causality Explanation): The treatment duration must be sufficient to observe a potential modification of pathology. Chronic dosing is typically required.
-
Randomly assign animals to groups (e.g., Wild-Type + Vehicle, Transgenic + Vehicle, Transgenic + Test Compound).
-
Administer the compound or vehicle daily for a period of 1-3 months, starting before or after significant pathology onset, depending on the therapeutic hypothesis (preventative vs. treatment).
-
-
Behavioral Testing:
-
After the treatment period, conduct cognitive assessments. The Morris Water Maze is a gold standard for spatial learning and memory.[25]
-
Record parameters such as escape latency (time to find the hidden platform), path length, and time spent in the target quadrant during a probe trial.
-
-
Tissue Collection and Analysis:
-
Following behavioral tests, euthanize the animals and perfuse with saline.
-
Harvest brains. One hemisphere can be fixed for immunohistochemistry (IHC), and the other can be snap-frozen for biochemical analysis.
-
-
Biochemical & Histological Analysis:
-
Biochemistry: Homogenize brain tissue to measure levels of soluble and insoluble Aβ₄₀/Aβ₄₂ via ELISA. Western blotting can be used to measure levels of phosphorylated tau (p-Tau), synaptic markers (e.g., synaptophysin), and inflammatory markers (e.g., Iba1, GFAP).
-
Histology: Use IHC to visualize and quantify Aβ plaque load and p-Tau pathology in relevant brain regions like the hippocampus and cortex.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare behavioral performance, protein levels, and pathological markers between the groups.
-
A successful compound should significantly improve cognitive performance in the transgenic mice and be associated with a reduction in key pathological markers (e.g., Aβ load, p-Tau levels).
-
Summary of Representative Data
The following table summarizes hypothetical but representative data for pyrazolopyridine compounds evaluated using the protocols described above, based on published findings.[3][10]
| Compound ID | Target(s) | AChE IC₅₀ (µM)[10] | Aβ Agg. IC₅₀ (µM) | GSK3β IC₅₀ (µM)[10] | Neuroprotection EC₅₀ (µM) | BBB Penetration |
| Compound 49 | AChE, BuChE, GSK3β | 0.17 | 5.2 | 0.21 | 1.5 | Yes |
| Compound 51 | AChE, BuChE, GSK3β | 0.16 | 6.8 | 0.26 | 2.1 | Yes |
| Vehicle | N/A | >100 | >100 | >100 | N/A | N/A |
| Donepezil | AChE | 0.02 | >100 | >100 | N/A | Yes |
Conclusion and Future Directions
Pyrazolopyridine-based compounds represent a highly promising class of multi-targeted agents for the treatment of neurodegenerative diseases. Their chemical tractability and ability to modulate key pathological pathways—from protein aggregation to enzymatic activity and neuroinflammation—make them ideal candidates for further development. The protocols outlined in this guide provide a robust framework for researchers to screen, validate, and advance these compounds from the benchtop to preclinical in vivo models, with the ultimate goal of developing novel, disease-modifying therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcrcp.ac.in [bcrcp.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazoline Derivatives: Potential Therapeutic Agents against Parkinson's disease | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 13. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecules to target tau amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Advances for Huntington’s Disease [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. A high-throughput screen for compounds that inhibit aggregation of the Alzheimer's peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 23. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 24. oaepublish.com [oaepublish.com]
- 25. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of Pyrazolo[4,3-c]pyridines
For: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents.
Introduction: The Growing Threat of Antimicrobial Resistance and the Promise of Pyrazolo[4,3-c]pyridines
The relentless rise of antimicrobial resistance (AMR) constitutes a clear and present danger to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and innovative approach to the discovery of new chemical entities with novel mechanisms of action. Among the heterocyclic compounds that have garnered significant interest in medicinal chemistry, the pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the development of new therapeutic agents.[1] Derivatives of this class have demonstrated a broad spectrum of biological activities, including antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2][3]
These application notes provide a comprehensive, field-proven guide to the experimental design for testing the antimicrobial effects of novel pyrazolo[4,3-c]pyridine derivatives. The protocols herein are designed to be robust and self-validating, grounding the experimental workflows in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] This guide will not only detail the "how" but also the critical "why" behind each experimental step, empowering researchers to generate reproducible and meaningful data in their quest for the next generation of antimicrobial drugs.
PART 1: Foundational Assays for Antimicrobial Activity
The initial phase of screening is designed to establish the baseline antimicrobial activity of the synthesized pyrazolo[4,3-c]pyridine compounds. This involves determining the minimum concentration required to inhibit visible growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the microorganisms (Minimum Bactericidal Concentration, MBC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing a precise measure of a compound's inhibitory potency.[4][7] This assay is performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple compounds and concentrations.
The principle of this assay is to expose a standardized inoculum of bacteria to serial dilutions of the test compound in a nutrient-rich broth. After a defined incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is the lowest concentration of the compound that prevents visible growth. This value is a critical parameter for comparing the potency of different derivatives and for guiding further studies.
-
Preparation of Test Compounds:
-
Dissolve the pyrazolo[4,3-c]pyridine derivatives in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture of the test organism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) on a suitable agar plate, select several colonies and suspend them in sterile saline.[8][9]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
-
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC provides information on the concentration required to kill the bacteria. This distinction is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
The MBC is determined as a follow-up to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[11]
-
Subculturing from MIC Plate:
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% kill of the initial inoculum.[13]
-
Data Presentation: Summary of MIC and MBC Values
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PYP-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| PYP-001 | E. coli ATCC 25922 | 32 | >256 | >8 | Bacteriostatic |
| PYP-002 | S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| PYP-002 | E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
PART 2: Elucidating the Antimicrobial Dynamics and Mechanism of Action
Once the initial activity of the pyrazolo[4,3-c]pyridine derivatives has been established, the next critical step is to understand the dynamics of their antimicrobial effect and to gain insights into their potential mechanism of action.
Time-Kill Kinetics Assay
This assay provides a dynamic picture of the antimicrobial activity over time, revealing the rate and extent of bacterial killing.
A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC), and the number of viable bacteria is determined at different time points. The resulting time-kill curves can differentiate between bactericidal and bacteriostatic activity and reveal concentration-dependent or time-dependent killing. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14][15]
-
Preparation:
-
Prepare a mid-logarithmic phase culture of the test organism in CAMHB.
-
Prepare tubes containing CAMHB with the pyrazolo[4,3-c]pyridine compound at concentrations such as 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto MHA plates and incubate for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of the test compound and the growth control.
-
Caption: Workflow for the time-kill kinetics assay.
Assessment of Bacterial Membrane Permeability using SYTOX Green
A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. The SYTOX Green assay is a rapid and sensitive method to assess membrane integrity.
SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of live bacteria.[17] When the cell membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[17][18] This allows for the real-time monitoring of membrane permeabilization.
-
Bacterial Preparation:
-
Grow the test bacteria to the mid-log phase, then harvest by centrifugation and wash with a suitable buffer (e.g., 5% TSB in 0.85% NaCl).[19]
-
Resuspend the cells in the same buffer to a standardized optical density.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Add SYTOX Green to a final concentration of 1-5 µM.
-
Add the pyrazolo[4,3-c]pyridine compound at various concentrations.
-
Include a negative control (untreated cells) and a positive control (cells treated with a known membrane-permeabilizing agent like melittin or heat-killed cells).[18][19]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time for each compound concentration. A rapid increase in fluorescence indicates membrane permeabilization.
-
Evaluation of Biofilm Inhibition and Disruption
Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. Assessing the ability of pyrazolo[4,3-c]pyridines to inhibit biofilm formation or disrupt established biofilms is crucial.
The crystal violet assay is a simple and widely used method to quantify biofilm biomass.[20][21] Crystal violet stains the cells and the extracellular matrix of the biofilm. The amount of bound dye is proportional to the total biofilm biomass.
-
Biofilm Formation:
-
In a 96-well flat-bottom plate, add a diluted bacterial culture in a suitable growth medium (e.g., TSB supplemented with glucose).
-
For inhibition assay: Add the test compounds at various concentrations at the time of inoculation.
-
For disruption assay: Allow the biofilm to form for 24-48 hours, then remove the planktonic cells and add fresh medium containing the test compounds.
-
Incubate the plate under static conditions for 24-48 hours at 37°C.[3]
-
-
Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms by air-drying or with methanol.
-
Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes.[2]
-
-
Quantification:
PART 3: Assessing Therapeutic Potential: Cytotoxicity and Selectivity
A promising antimicrobial agent must not only be effective against pathogens but also safe for the host. Therefore, assessing the cytotoxicity of the pyrazolo[4,3-c]pyridine derivatives against mammalian cells is a critical step.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][22]
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[23] The amount of formazan produced is proportional to the number of living, metabolically active cells.
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of the pyrazolo[4,3-c]pyridine compounds for a defined period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution at approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Determination of Selectivity Index (SI)
The selectivity index is a crucial parameter that provides a measure of the compound's therapeutic window.
The SI is calculated as the ratio of the cytotoxicity to the antimicrobial activity:
SI = CC₅₀ (mammalian cells) / MIC (bacterial cells)
A higher SI value indicates greater selectivity for the microbial target over host cells, suggesting a more favorable safety profile.
Caption: A generalized workflow for antimicrobial drug discovery.
PART 4: Safety and Handling
All work with microorganisms should be conducted in a laboratory with appropriate biosafety containment. The bacterial strains mentioned in these protocols are typically handled at Biosafety Level 2 (BSL-2).
Key BSL-2 Practices:
-
Work should be performed in a biological safety cabinet (BSC) when there is a potential for creating infectious aerosols or splashes.[25]
-
Personal protective equipment (PPE), including lab coats, gloves, and eye protection, must be worn.[26][27]
-
Access to the laboratory should be restricted.[28]
-
All contaminated waste must be decontaminated before disposal, typically by autoclaving.[25]
-
Hand washing is required after handling infectious materials and before leaving the laboratory.[28]
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial properties of novel pyrazolo[4,3-c]pyridine derivatives. By systematically progressing from foundational activity assays to more in-depth mechanistic and safety studies, researchers can efficiently identify and characterize promising lead candidates. Adherence to standardized methodologies, such as those from CLSI and EUCAST, is paramount for ensuring the generation of high-quality, reproducible data that can confidently guide the development of the next generation of antimicrobial therapies.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. static.igem.org [static.igem.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. ESCMID: EUCAST [escmid.org]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. atcc.org [atcc.org]
- 9. Growth and Laboratory Maintenance of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. actascientific.com [actascientific.com]
- 17. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Crystal violet assay [bio-protocol.org]
- 21. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 25. ehs.washington.edu [ehs.washington.edu]
- 26. addgene.org [addgene.org]
- 27. biosafety.utk.edu [biosafety.utk.edu]
- 28. Basics of Biosafety Level 2 | Office of Clinical and Research Safety [vumc.org]
Application Notes and Protocols for In Vitro Assay Development: Characterizing 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid as a Novel Kinase Inhibitor
Abstract
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including protein kinases. This guide provides a comprehensive framework for the in vitro characterization of a novel compound from this class, 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, as a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[1][2][3] This document details the strategic development of a robust assay cascade, beginning with a biochemical screen to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency, cytotoxicity, and mechanism of action. We emphasize the rationale behind methodological choices, rigorous data analysis, and the inclusion of self-validating controls to ensure scientific integrity.
Introduction: The Rationale for Targeting CDK2
The progression through the cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of cyclin-dependent kinases (CDKs).[4] CDK2, in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition and S phase progression, respectively, primarily by phosphorylating key substrates like the retinoblastoma protein (Rb).[4][5] In many cancers, aberrant CDK2 activity, often due to the loss of endogenous inhibitors, drives uncontrolled cell proliferation. Therefore, small molecule inhibitors of CDK2 are a promising therapeutic strategy.[2]
The pyrazolopyridine core has been successfully employed in the design of various kinase inhibitors. This structural framework serves as a versatile scaffold for presenting functional groups that can interact with the ATP-binding pocket of kinases. Given this precedent, we hypothesize that this compound (herein referred to as "Compound-PPC") possesses inhibitory activity against CDK2. This guide provides the experimental blueprint to test this hypothesis.
Assay Development Strategy: A Tiered Approach
A successful in vitro evaluation follows a logical, tiered progression from direct target engagement to understanding cellular consequences. This approach ensures that resources are focused on compounds with genuine potential.
Caption: Tiered assay cascade for inhibitor characterization.
Tier 1: Biochemical Assay for Direct CDK2 Inhibition
The first step is to determine if Compound-PPC directly inhibits the enzymatic activity of CDK2 in a purified, cell-free system. A luminescence-based kinase assay, which measures ATP consumption, is a robust and sensitive method for this purpose.[1][3]
Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where CDK2/Cyclin A2 phosphorylates a substrate using ATP, generating ADP. In the second step, the remaining ATP is depleted, and the newly generated ADP is converted back into ATP. This new ATP is then used by a luciferase to produce light, and the luminescent signal is directly proportional to the amount of ADP generated, and thus to the kinase activity.[6] An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.
Caption: Principle of the ADP-Glo™ luminescence kinase assay.
Protocol: CDK2/Cyclin A2 Inhibition Assay
This protocol is adapted from commercially available kits (e.g., BPS Bioscience, Promega).[3][6]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK Substrate Peptide
-
ATP solution (500 µM)
-
5x Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Compound-PPC (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of Compound-PPC in 100% DMSO. A typical starting concentration is 1 mM.
-
Prepare a similar dilution series for Staurosporine (e.g., starting from 10 µM).
-
Dilute these DMSO stocks into 1x Kinase Assay Buffer to create a 5x working solution. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Thaw the CDK2/Cyclin A2 enzyme on ice and dilute it to the working concentration (e.g., ~2.5 ng/µL) in 1x Kinase Assay Buffer.[3]
-
Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Add 20 µL of the diluted enzyme to all other wells.
-
Add 25 µL of the master mix to all wells to initiate the reaction (final volume 50 µL).
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes in the dark to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Data Analysis: IC50 Determination
-
Normalization: Subtract the "Blank" signal from all other readings. Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control (0% inhibition) and "Blank" (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NoInhibitor - Signal_Blank))
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of Compound-PPC concentration. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.[7][8][9]
| Parameter | Description |
| Top | The maximal percent inhibition (should be constrained to ~100). |
| Bottom | The minimal percent inhibition (should be constrained to ~0). |
| LogIC50 | The logarithm of the compound concentration that elicits a 50% response. |
| HillSlope | The steepness of the curve. |
| IC50 | The concentration of an inhibitor required to reduce enzyme activity by 50%. |
Tier 2: Cell-Based Assays
Positive results from the biochemical assay must be validated in a cellular context. Cell-based assays determine if the compound can penetrate the cell membrane, engage its target, and exert a biological effect.
Cellular Potency: MTT Anti-Proliferation Assay
Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced, measured by absorbance, is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on CDK2 activity (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10][12]
-
Compound Treatment: Treat cells with a serial dilution of Compound-PPC (e.g., 0.1 µM to 100 µM) for 72 hours. Ensure the final DMSO concentration is consistent and non-toxic (≤ 0.5%).[10]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression as described in section 3.3.
Mechanism of Action: Cell Cycle Analysis
Principle: If Compound-PPC inhibits CDK2, it should block the G1/S transition, leading to an accumulation of cells in the G1 phase of the cell cycle. This can be quantified by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.[13] Cells in G2/M have twice the DNA content of cells in G0/G1.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Treat with Compound-PPC at concentrations around its MTT IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and count them.
-
Fixation: Resuspend approximately 1-2 x 10^6 cells in cold PBS. While gently vortexing, slowly add ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[14]
-
Analysis: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer. Gate out doublets and debris, and use software to model the cell cycle phases from the DNA content histogram.[15] Compare the percentage of cells in G1, S, and G2/M phases between treated and untreated samples.
Assay Validation and Quality Control
For an assay to be trustworthy, especially in a screening context, its performance must be quantitatively assessed.
Z'-Factor Calculation
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[16][17] It measures the separation between the positive and negative controls, reflecting the assay's dynamic range and data variation.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., "No Inhibitor").
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., a known potent inhibitor like Staurosporine or simply the "Blank" in biochemical assays).
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: A poor assay, not suitable for screening.
This calculation should be performed during assay development using at least 16 replicates of each control to ensure the assay is robust and reliable.[18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background in Kinase Assay | 1. Kinase autophosphorylation.[19]2. Compound interferes with detection reagents (e.g., luciferase).[19] | 1. Run a "No Substrate" control. Optimize kinase concentration.2. Run a "No Enzyme" control with the compound to test for interference. |
| Poor Z'-Factor | 1. High data variability.2. Small dynamic range (low signal-to-background). | 1. Check reagent stability, pipetting accuracy, and plate reader settings.2. Optimize enzyme/substrate concentrations and incubation times. |
| Biochemical IC50 << Cellular IC50 | 1. Poor cell permeability of the compound.2. Compound is subject to cellular efflux.3. High protein binding in cell culture medium. | 1. Consider structural modifications to improve permeability.2. Test in the presence of efflux pump inhibitors.3. Re-test in low-serum conditions (if tolerated by cells). |
| Compound Appears Inactive In Vitro but Active In Vivo | The compound may be a pro-drug that requires metabolic activation.[20] | Test the activity of known or predicted metabolites of the compound. |
Conclusion
This document provides a detailed, step-by-step guide for the initial in vitro characterization of this compound as a potential CDK2 inhibitor. By following this tiered approach—from direct biochemical inhibition to cellular mechanism of action—researchers can generate reliable and comprehensive data. The emphasis on robust controls, assay validation via Z'-factor, and sound data analysis ensures the integrity of the findings, providing a solid foundation for further preclinical development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. amsbio.com [amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonlinear Regression Analysis: Significance and symbolism [wisdomlib.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. punnettsquare.org [punnettsquare.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid for Pharmaceutical Research and Development
Abstract
1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a key heterocyclic scaffold in modern medicinal chemistry, forming the core of various targeted therapeutic agents. The purity of this intermediate is paramount for the reliability of downstream applications, including high-throughput screening, lead optimization, and clinical trials. This guide provides a detailed examination of robust, validated techniques for the purification of this compound, focusing on acid-base extraction, recrystallization, and chromatographic methods. We will explore the chemical principles behind each technique, offer step-by-step protocols, and provide guidance on purity assessment to ensure the high quality required for drug discovery pipelines.
Introduction: The Imperative for Purity
The pyrazolopyridine nucleus is a "privileged scaffold" in drug discovery, with derivatives showing promise as kinase inhibitors, anti-proliferative agents, and modulators of various cellular pathways.[1][2] this compound (MW: 163.13 g/mol , Formula: C₇H₅N₃O₂) serves as a critical building block for creating libraries of these bioactive molecules.[3][4][5]
However, synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, reagents (e.g., hydrazine), and structurally similar side-products such as regioisomers.[6][7] These impurities can confound biological data, lead to false positives or negatives in screening assays, and introduce significant delays in the drug development process. Therefore, a systematic and rational approach to purification is not merely a procedural step but a foundational requirement for scientific integrity.
This document outlines a multi-tiered strategy for purifying this compound, enabling researchers to select the most appropriate method based on the impurity profile of the crude material and the desired final purity.
Caption: Purification Strategy Workflow.
Foundational Purification: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating a solution of the crude product with a mild aqueous base, the target compound is deprotonated to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving behind non-acidic organic impurities in the organic phase. Subsequent acidification of the aqueous layer re-protonates the salt, causing the purified carboxylic acid to precipitate out of the solution.[8][9]
Causality Behind Experimental Choices:
-
Choice of Base: Saturated sodium bicarbonate (NaHCO₃) is the ideal choice.[10][11] It is a weak base, sufficiently strong to deprotonate the carboxylic acid (pKa ≈ 4-5) but not strong enough to deprotonate the weakly acidic pyrazole N-H or react with other sensitive functional groups. Strong bases like sodium hydroxide (NaOH) should be avoided as they can promote side reactions or lead to the co-extraction of less acidic impurities.
-
Choice of Solvent: A water-immiscible organic solvent like ethyl acetate or dichloromethane is required to dissolve the crude material and separate the layers effectively.
Protocol 2.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.
-
Organic Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., 20 mL of ethyl acetate) to remove any trapped neutral organic impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of ~2-3 (verify with pH paper). The target compound will precipitate as a solid.[11][12]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Attaining High Crystallinity: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[13] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below.[14]
Causality Behind Experimental Choices:
-
Solvent Selection: This is the most critical step. Due to the polar nature of the heterocyclic rings and the carboxylic acid group, polar protic solvents are often a good starting point.[15] A solvent screening is highly recommended. Ethanol/water or acetic acid/water are common solvent pairs that can be effective.[14][16]
Protocol 3.1: Solvent Screening for Recrystallization
-
Place ~20-30 mg of the compound into several small test tubes.
-
Add a potential solvent (see Table 1) dropwise to each tube at room temperature until a slurry is formed. If the compound dissolves completely, the solvent is unsuitable for recrystallization.
-
Heat the tubes that did not dissolve at room temperature. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
A good solvent is one that yields a high recovery of crystalline solid upon cooling.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar compounds; may require a co-solvent. |
| Ethanol | 78 | High | Often a good choice for heterocyclic acids.[17] |
| Methanol | 65 | High | Similar to ethanol, but higher solubility. |
| Acetic Acid | 118 | High | Can be very effective but may be difficult to remove completely. |
| DMF / DMSO | 153 / 189 | High | Use as a last resort; high boiling points make them hard to remove. |
| Ethanol/Water | Variable | Variable | A powerful solvent pair; dissolve in hot ethanol and add hot water until cloudy. |
Protocol 3.2: Bulk Recrystallization
Caption: Step-by-step recrystallization workflow.
-
Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add the chosen solvent (or solvent system) in small portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration and dry as described in Protocol 2.1.
High-Resolution Purification: Chromatography
For challenging separations or when purity greater than 99.5% is required, chromatography is the method of choice.[18] Given the polar and acidic nature of the target compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique.
Principle: In RP-HPLC, the stationary phase (e.g., C18 silica) is non-polar, and the mobile phase is polar. Polar compounds like our target have a weaker interaction with the stationary phase and elute earlier. The inclusion of an acidic modifier in the mobile phase is critical; it suppresses the ionization of the carboxylic acid, making the molecule less polar and allowing for better retention and sharper peak shape.[19][20]
Protocol 4.1: Preparative RP-HPLC
-
Column: C18-bonded silica, 5-10 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile or Methanol.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20-30 minutes. This should be optimized based on analytical scale injections.
-
Detection: UV detection at 214 nm and 254 nm.[21]
-
Procedure:
-
Dissolve the sample in a minimum amount of a strong solvent (e.g., DMF, or the mobile phase itself).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.
-
Quality Control: Purity Assessment
Verifying the purity of the final compound is a non-negotiable step. A combination of orthogonal analytical techniques should be employed.
| Technique | Purpose | Typical Observations for Pure Compound |
| HPLC | Quantify purity (% area) | A single major peak (>98%) at a consistent retention time.[21][22][23] |
| ¹H-NMR | Confirm structure & identify impurities | Clean spectrum with expected signals: aromatic protons (pyridine ring), a broad singlet for the pyrazole N-H, and a very broad, D₂O-exchangeable singlet for the carboxylic acid O-H. Absence of signals from starting materials or solvents.[24][25] |
| LC-MS | Confirm molecular weight | A strong signal corresponding to the expected mass [M+H]⁺ or [M-H]⁻.[4][26] |
Summary and Recommendations
The purification of this compound is best approached with a sequential strategy.
-
Initial Cleanup: Begin with Acid-Base Extraction (Protocol 2.1) to efficiently remove the bulk of neutral and basic impurities. This is a high-capacity, cost-effective first step.
-
Final Polishing: Follow up with Recrystallization (Protocol 3.2) from a carefully selected solvent system. This step is excellent for removing structurally similar impurities and achieving high crystalline purity.
-
High-Purity Needs: For reference standards or materials intended for advanced preclinical studies, Preparative RP-HPLC (Protocol 4.1) can be employed after the initial cleanup to achieve the highest possible purity.
By methodically applying these techniques and validating the outcome with appropriate analytical methods, researchers can ensure a consistent and high-quality supply of this vital building block for their drug discovery programs.
References
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Page loading... [guidechem.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. welch-us.com [welch-us.com]
- 21. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 23. Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid as a Chemical Probe in Kinase Research
Introduction: The Emergence of Pyrazolopyridines in Chemical Biology
The pyrazolopyridine scaffold has garnered significant attention in medicinal chemistry and drug discovery, recognized as a "privileged" heterocyclic core.[1][2] Its structural resemblance to purine enables it to effectively mimic the adenine moiety of ATP, making it an ideal hinge-binding motif for a multitude of protein kinases.[1] This has led to the development of numerous potent and selective kinase inhibitors for anti-cancer targeted therapy, with some compounds receiving regulatory approval or advancing to late-stage clinical trials.[1][3]
While the therapeutic potential of pyrazolopyridine derivatives is well-documented, their application as chemical probes for target identification, validation, and elucidating complex biological pathways is an expanding field of research. 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid represents a versatile starting point for the development of such probes. Its core structure provides the necessary framework for kinase binding, while the carboxylic acid at the 3-position serves as a convenient chemical handle for the attachment of reporter tags (e.g., biotin, fluorophores) or reactive groups, with minimal disruption to the parent molecule's binding affinity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use of this compound as a chemical probe. We will outline detailed protocols for its functionalization and application in state-of-the-art techniques to investigate target engagement and cellular activity. For the purpose of this guide, we will hypothesize its use as a probe for a receptor tyrosine kinase (RTK) implicated in oncogenesis, such as c-Met, a known target for other pyrazolopyridine derivatives.[4]
Physicochemical Properties of the Core Scaffold
A solid understanding of the core molecule's properties is essential before its development into a chemical probe.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem |
| Molecular Weight | 163.13 g/mol | PubChem |
| CAS Number | 932702-11-9 | PubChem |
| Predicted LogP | 0.3 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Hypothetical Target and Mechanism of Action
Based on the established activity of the pyrazolopyridine scaffold, we propose that this compound can be developed into a chemical probe targeting the ATP-binding site of oncogenic kinases like c-Met.[3][4] The probe is expected to act as a competitive inhibitor, preventing the phosphorylation of downstream substrates and thereby modulating cellular signaling pathways involved in proliferation, survival, and migration.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
derivatization of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid for structure-activity relationship studies
Application Notes and Protocols
Topic: Derivatization of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged 1H-pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a significant bicyclic heteroaromatic scaffold in modern medicinal chemistry. Its rigid structure, combined with the strategic placement of hydrogen bond donors and acceptors, makes it an excellent starting point for the design of potent and selective ligands for a variety of biological targets. Notably, this scaffold is a key component in a range of inhibitors targeting enzymes such as kinases, poly (ADP-ribose) polymerase (PARP), and phosphodiesterases (PDEs). The derivatization of the this compound is a critical process in the exploration of the chemical space around this core, enabling the fine-tuning of pharmacological properties and the development of robust Structure-Activity Relationships (SAR). This guide provides a detailed overview of the key derivatization strategies, with a focus on the underlying rationale and practical experimental protocols.
Core Derivatization Strategies for SAR Exploration
The this compound scaffold offers three primary vectors for chemical modification to probe the SAR. These are:
-
The C3-Carboxylic Acid: This position is ideal for introducing a wide variety of substituents to probe interactions with the target protein, often via amide bond formation.
-
The N1-Position of the Pyrazole Ring: Substitution at this position can influence the molecule's orientation in the binding pocket and modulate its physicochemical properties.
-
The Pyridine Ring: Modifications to this ring system can impact selectivity, solubility, and metabolic stability.
Caption: Key derivatization vectors on the pyrazolo[4,3-c]pyridine core for SAR.
Part A: Derivatization at the C3-Carboxylic Acid via Amide Coupling
The carboxylic acid at the C3 position is the most common and arguably the most critical handle for derivatization. Converting it to an amide allows for the systematic introduction of a vast array of chemical functionalities. This strategy is foundational for probing hydrogen bond interactions, exploring steric limits within a binding pocket, and modulating the overall polarity and solubility of the compound.
Rationale for Amide Coupling
Amide bond formation is a robust and well-understood transformation in medicinal chemistry.[1] The choice of coupling reagent is crucial and depends on the scale of the reaction, the steric and electronic nature of the amine, and the desire to minimize side reactions, particularly racemization if chiral amines are used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but can be cost-prohibitive for large-scale synthesis. A more classical approach using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma is often a reliable and cost-effective alternative.[2]
Protocol 1: General Amide Coupling using HATU
This protocol is highly efficient for a broad range of amines, including those that are less nucleophilic.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 - 1.5 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.1 - 1.5 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a single portion, add HATU (1.2 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Once the starting material is consumed, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired amide.
Part B: N-Substitution on the Pyrazole Ring
Modification at the N1 position of the pyrazole ring is a powerful strategy to modulate lipophilicity, metabolic stability, and to introduce vectors that can pick up additional interactions with the target protein.[3] N-alkylation or N-arylation can significantly alter the compound's properties and biological activity.
Protocol 2: N-Alkylation using a Strong Base
This method is effective for introducing simple alkyl groups.
Materials:
-
1H-pyrazolo[4,3-c]pyridine-3-carboxylate ester (e.g., methyl or ethyl ester) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., MeI, BnBr) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully.
-
Add anhydrous DMF or THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the 1H-pyrazolo[4,3-c]pyridine-3-carboxylate ester (1.0 eq) in anhydrous DMF or THF to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS), typically 1-12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The ester can then be hydrolyzed to the carboxylic acid for further derivatization if needed.
Part C: Substitution on the Pyridine Ring via Cross-Coupling
To achieve significant gains in potency or to modulate selectivity, derivatization of the pyridine ring is often necessary. This is typically accomplished by starting with a halogenated (e.g., bromo- or chloro-) pyrazolopyridine scaffold and performing a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[4][5]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or heteroaryl groups onto the pyridine ring.
Materials:
-
Bromo-substituted 1H-pyrazolo[4,3-c]pyridine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronate ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the bromo-substituted pyrazolopyridine (1.0 eq), the boronic acid/ester (1.5 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., Dioxane/Water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst (5 mol%) under a positive pressure of inert gas.
-
Seal the vessel and heat the reaction to 80-100 °C. The reaction is typically monitored by LC-MS and is often complete within 2-16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via silica gel column chromatography.
Designing and Interpreting SAR Studies
A systematic SAR study involves synthesizing a matrix of compounds where each derivatization vector is explored with a range of substituents. The goal is to understand how changes in sterics, electronics, and polarity at each position affect biological activity.
Caption: Iterative cycle for a structure-activity relationship (SAR) study.
Data Presentation: SAR Table
Quantitative data should be summarized in a clear table to easily compare the effects of different substituents.
| Compound | R¹ (at C3-Amide) | R² (at N1) | R³ (at C7) | IC₅₀ (nM) |
| 1 (Core) | -OH | -H | -H | >10,000 |
| 2a | -NH-CH₃ | -H | -H | 8,500 |
| 2b | -NH-Cyclopropyl | -H | -H | 4,200 |
| 2c | -NH-(4-F-Phenyl) | -H | -H | 1,500 |
| 3a | -NH-Cyclopropyl | -CH₃ | -H | 950 |
| 3b | -NH-Cyclopropyl | -Ethyl | -H | 2,100 |
| 4a | -NH-Cyclopropyl | -CH₃ | -Phenyl | 120 |
| 4b | -NH-Cyclopropyl | -CH₃ | -Pyridyl | 75 |
This is a representative table with hypothetical data.
From this hypothetical data, a researcher could deduce that:
-
A small, rigid cyclopropyl amide (R¹) is preferred over a simple methyl amide.
-
N-methylation (R²) is beneficial for potency compared to the unsubstituted pyrazole.
-
Introducing an aryl/heteroaryl group at C7 (R³) via Suzuki coupling provides a significant boost in potency, with the pyridyl group being optimal in this series.
Conclusion
The systematic derivatization of the this compound scaffold is a proven strategy for the discovery of potent and selective modulators of various biological targets. By employing robust synthetic methodologies such as amide coupling, N-alkylation, and palladium-catalyzed cross-coupling, medicinal chemists can efficiently explore the chemical space around this privileged core. A well-designed, iterative SAR campaign, guided by clear and quantitative biological data, is essential for translating initial hits into highly optimized lead compounds for further drug development.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. jocpr.com [jocpr.com]
- 4. An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid: A Versatile Scaffold for Advanced Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Among its isomers, 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid stands out as a particularly valuable building block. Its rigid, bicyclic structure, combined with the versatile carboxylic acid functional group, provides an ideal starting point for the synthesis of targeted therapeutics, especially in the realm of kinase inhibitors and other enzyme-targeted agents.[1][2] This guide offers an in-depth exploration of this compound, presenting its properties, synthesis, and detailed protocols for its application in the development of novel chemical entities.
Compound Overview and Physicochemical Properties
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. The carboxylic acid at the 3-position of the pyrazole ring serves as a primary reactive handle for synthetic elaboration, most commonly through amide bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 932702-11-9 | [3][4] |
| Molecular Formula | C₇H₅N₃O₂ | [3] |
| Molecular Weight | 163.13 g/mol | [3] |
| Canonical SMILES | C1=CN=CC2=C1NN=C2C(=O)O | [3] |
| InChIKey | JEFULTKTESMWLS-UHFFFAOYSA-N | [3] |
Note: Physical properties such as melting point and solubility may vary and should be determined empirically.
The Strategic Importance in Drug Discovery
The pyrazolopyridine scaffold is a bioisostere of purine, allowing molecules derived from it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. The broad spectrum of biological activities reported for pyrazolo[4,3-c]pyridine derivatives underscores their significance.[2][5]
Key Therapeutic Areas:
-
Oncology: As a core component in the design of various kinase inhibitors.[1]
-
Immunology & Inflammation: Derivatives have been identified as potent inhibitors of enzymes like cathepsin S, playing a role in immunosuppression.[5]
-
Central Nervous System (CNS): Certain analogues have shown potential as anxiolytic agents.[5]
-
Infectious Diseases: The scaffold has been explored for developing agents against pathogens like Mycobacterium tuberculosis.[5]
The workflow for utilizing this building block typically follows a logical progression from synthesis to derivatization and screening.
Caption: General workflow from scaffold synthesis to drug candidate development.
Synthesis and Derivatization Protocols
The true utility of this compound is realized through its conversion into a diverse array of derivatives. The carboxylic acid moiety is the primary site for modification, typically via amide coupling, which is a cornerstone reaction in medicinal chemistry.
Protocol 1: Synthesis of the Ethyl Ester Precursor and Hydrolysis
Direct synthesis of the carboxylic acid can be challenging. A common and effective strategy involves the preparation of the corresponding ethyl ester, which is then hydrolyzed to yield the desired acid. This approach often leads to higher purity and better yields. A plausible route can be adapted from patented procedures for related structures.[6]
Step 1: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
-
Reaction Setup: To a solution of the appropriate aminopyridine precursor in a suitable acidic medium (e.g., hydrochloric acid), cool the reaction vessel to -5 to 0 °C using an ice-salt bath. This temperature control is critical to manage the exothermic nature of the diazotization reaction and prevent side product formation.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the internal temperature below 0 °C. Stir for 30-60 minutes.
-
Cyclization: Introduce a solution of an appropriate cyclization partner (e.g., an ethyl propiolate derivative) and allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the ethyl ester.
Step 2: Saponification to this compound
-
Reaction Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of methanol (MeOH) and water (e.g., 3:1 ratio).
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH, ~3 equivalents), to the solution.[7] Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with dilute hydrochloric acid (e.g., 1N HCl).
-
Isolation: The carboxylic acid product will typically precipitate out of the solution upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a standard method for coupling the title carboxylic acid with a primary or secondary amine using HATU, a highly efficient peptide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine (R¹R²NH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) as solvent
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Reagent Addition: Add the amine, followed by DIPEA. The base is crucial to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction, driving the equilibrium towards product formation.
-
Activation: Add HATU to the mixture in one portion. The solution may change color.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography or preparative HPLC to obtain the desired amide.
Caption: Step-by-step workflow for a standard HATU-mediated amide coupling.
Representative Applications and Biological Data
Derivatives synthesized from this building block have shown potent and selective activity against various targets. The strategic placement of substituents via amide coupling allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Table 2: Examples of Biologically Active Scaffolds Derived from Pyrazolopyridines
| Derivative Class | Therapeutic Target/Activity | Significance | Source |
| Pyrazolo[4,3-c]pyridines | Anxiolytic Agents | Showed high affinity for central benzodiazepine receptors with potentially reduced sedative effects compared to diazepam. | [5] |
| Substituted Pyrazoles | Factor Xa Inhibitors | The pyrazole-pyridine core is a key intermediate in the synthesis of anticoagulants like Apixaban. | [7] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase Inhibitors | Demonstrated inhibitory activity against several human carbonic anhydrase isoforms, relevant for various pathologies. | [8][9] |
| Phenyl-tetrahydro-pyrazolo[4,3-c]pyridines | Antitubercular | Showed inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. | [5] |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its robust nature and versatile reactivity provide a reliable platform for generating libraries of complex molecules for high-throughput screening and lead optimization. The continued exploration of this scaffold is expected to yield novel drug candidates for a wide range of diseases, reinforcing the importance of heterocyclic chemistry in modern drug discovery.
References
- 1. 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid [myskinrecipes.com]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 932702-11-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a key structural motif in numerous compounds with significant biological activity, making it a valuable intermediate in drug discovery and development.[1][2]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields.
Section 1: Overview of a Common Synthetic Pathway
A prevalent strategy for synthesizing the target carboxylic acid involves a multi-step sequence, typically starting from a substituted pyridine precursor. The core pyrazole ring is often constructed via cyclization with a hydrazine derivative, followed by the hydrolysis of a carboxylate ester intermediate. Understanding this pathway is crucial for effective troubleshooting.
Caption: A typical synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low (<30%). What is a systematic way to identify the problem?
A1: A low overall yield in a multi-step synthesis requires a systematic, step-by-step investigation. Resist the urge to change multiple parameters at once. The most effective approach is to isolate and analyze the output of each discrete step.
A general troubleshooting workflow is outlined below. Start by re-examining the first step of your synthesis. Only proceed to troubleshoot the next step once the previous one is yielding a clean product in an acceptable amount.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Common initial culprits for low yield include the purity of reagents and suboptimal reaction conditions.[3] Many heterocyclic syntheses are sensitive to moisture and oxygen, so ensuring you are using dry solvents and an inert atmosphere (if required) is a critical first check.[3]
Q2: The key cyclization step to form the pyrazole ring is failing or giving a complex mixture. What factors should I investigate?
A2: This is a common bottleneck. The formation of the pyrazolo[4,3-c]pyridine core is sensitive to several factors.
-
Purity of Hydrazine: Hydrazine hydrate is susceptible to degradation. Use a freshly opened bottle or a recently purchased stock. Impurities can drastically inhibit the reaction.
-
Catalyst Choice: This reaction is often acid-catalyzed. Both Brønsted acids (like acetic acid, p-TsOH) and Lewis acids (like ZnCl₂) can be effective.[4] The optimal choice depends on your specific substrate. If one class is failing, screen a catalyst from the other. Polyphosphoric acid (PPA) is also a powerful catalyst/solvent system for this type of cyclization.[5]
-
Temperature Control: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting materials or the desired product.[5] Monitor your reaction by TLC or LC-MS at regular intervals to determine the optimal reaction time and temperature. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times by providing rapid, uniform heating.[5]
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate. Protic solvents like ethanol or acetic acid are commonly used. In some cases, aprotic polar solvents like DMSO can be effective.[5]
Table 1: Hypothetical Effect of Conditions on Cyclization Yield
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Ester Intermediate (%) |
|---|---|---|---|---|
| Acetic Acid | Ethanol | 80 | 12 | 45% |
| p-TsOH | Toluene | 110 (reflux) | 8 | 62% |
| ZnCl₂ | Dioxane | 100 | 6 | 55% |
| None (Neat PPA) | PPA | 130 | 2 | 78% |
Q3: My LC-MS analysis shows a major peak that is not my starting material or product after the cyclization step. What could it be?
A3: It is highly likely that you are observing a stable intermediate or a rearranged side product. In similar syntheses of pyrazolopyridines, an N-acetyl hydrazone has been identified as a key intermediate that forms rapidly.[6] This intermediate then slowly converts to the final cyclized product.
If you are quenching the reaction too early, you may be isolating this intermediate. Try running the reaction for a longer duration or at a slightly elevated temperature and monitor for the disappearance of the intermediate peak and the appearance of the product peak.[6]
Another possibility is the formation of a constitutional isomer. Depending on the substitution pattern of your precursors, cyclization could potentially occur at different positions, leading to isomers like 1H-pyrazolo[3,4-b]pyridine derivatives.[7][8] Careful characterization by 2D NMR (HSQC, HMBC) is required to confirm the structure.
Q4: The final saponification of the ethyl ester to the carboxylic acid is not going to completion, or I am seeing degradation.
A4: Ester hydrolysis seems straightforward but can be problematic. Here’s how to optimize it:
-
Choice of Base: Sodium hydroxide (NaOH) is common, but for sterically hindered or sensitive substrates, lithium hydroxide (LiOH) is often a better choice due to the smaller cation's coordinating ability.
-
Solvent System: A mixture of an organic solvent (like THF or methanol) and water is necessary to ensure the solubility of the ester. A 3:1 or 2:1 ratio of MeOH:H₂O is a good starting point.[9]
-
Temperature: Room temperature is often sufficient, but gentle heating (40-50°C) may be required to drive the reaction to completion. Monitor by TLC until the starting ester spot has completely disappeared. Avoid excessive heat, which can promote decarboxylation or other side reactions.
-
Workup: After hydrolysis, the reaction mixture will be basic. The product, being a carboxylic acid, will be deprotonated and soluble in the aqueous phase as a carboxylate salt. It is crucial to acidify the aqueous layer carefully (e.g., with 1N HCl) to a pH of ~3-4 to precipitate the carboxylic acid product, which can then be filtered or extracted.[10]
Section 3: Experimental Protocols
The following protocols are provided as a starting point and are based on established methodologies.[6][9][11] They should be adapted and optimized for your specific substrate.
Protocol 1: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Intermediate)
This protocol is a representative example of a cyclization reaction.
-
Reagents:
-
Substituted aminopyridine precursor (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
25% Aqueous HCl
-
Ethyl acetate & Water for extraction
-
Anhydrous sodium sulfate for drying
-
-
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the aminopyridine precursor (1.0 eq) and 25% aqueous HCl.
-
Cool the mixture to -5°C to 0°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, carefully quench the reaction by adjusting the pH to ~7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography or recrystallization to yield the pure ester intermediate. A yield of over 90% has been reported for similar transformations.[11]
-
Protocol 2: Saponification to this compound
-
Reagents:
-
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) (3.0 eq)
-
Methanol (MeOH) and Water (H₂O) in a 3:1 ratio
-
1N Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in a 3:1 mixture of MeOH:H₂O.
-
Add NaOH (3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is no longer visible (typically 4-6 hours). Gentle heating to 40°C can be applied if the reaction is sluggish.
-
Once complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1N HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final carboxylic acid product.
-
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Which analytical techniques are most important for monitoring this synthesis?
Thin-Layer Chromatography (TLC) is indispensable for routine monitoring of reaction progress. For more detailed analysis, especially when troubleshooting complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of intermediates, side products, and the final product. For final structure confirmation, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential.
FAQ 2: Are there alternative, higher-yielding synthetic routes I should consider?
Yes. One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy for synthesizing complex heterocyclic scaffolds like pyrazolopyridines.[12] These methods combine multiple reaction steps into a single operation without isolating intermediates, which can save time and increase overall efficiency and yield.[12][13] If you are struggling with a linear, multi-step synthesis, exploring a reported MCR for your target scaffold could be a worthwhile alternative.
FAQ 3: How can I be sure my starting materials are pure enough?
For commercial reagents, always use a reputable supplier. If a reagent is old or has been opened for a long time, its purity is questionable. Hydrazine derivatives, in particular, can degrade.[3] For starting materials synthesized in-house, ensure they are fully characterized (NMR, MS) and purified to >95% purity before using them in the next step. Small impurities can sometimes have a significant catalytic or inhibitory effect on subsequent reactions.[5]
References
- 1. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 2. 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Pyrazolopyridines
Welcome to the technical support center for the synthesis of substituted pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor or No Yield of the Desired Pyrazolopyridine Product
Question: I am attempting a cyclocondensation reaction to synthesize a 1H-pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and a 1,3-dicarbonyl compound, but I'm getting a very low yield or none of the desired product. What could be the problem?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Causality & Experimental Choices: The formation of the pyrazolopyridine ring via cyclocondensation is a delicate process influenced by reaction kinetics and thermodynamics. The choice of solvent, catalyst, and temperature can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Re-evaluate Your Reaction Conditions:
-
Solvent: While acetic acid at reflux is a common choice, some reactions benefit from higher boiling point solvents like DMF, especially if your starting materials have low solubility.[1][2] Microwave-assisted organic synthesis (MAOS) in DMF can also dramatically reduce reaction times and improve yields.[3][4]
-
Catalyst: The reaction can be sensitive to pH. If you are not using an acidic solvent, consider adding a catalytic amount of a Brønsted acid (e.g., HCl, p-toluenesulfonic acid) or a Lewis acid to activate the carbonyl groups of the 1,3-dicarbonyl compound.[5] Conversely, a base might be needed to facilitate deprotonation in certain mechanisms.
-
Temperature: Ensure your reaction is reaching the optimal temperature for cyclization. For conventional heating, refluxing is standard. For microwave-assisted synthesis, temperatures between 125-135 °C are often effective.[3]
-
-
Check the Purity of Your Starting Materials: Impurities in the 5-aminopyrazole or the 1,3-dicarbonyl compound can interfere with the reaction. Recrystallize or purify your starting materials if their purity is questionable.
-
Consider In Situ Generation of the Biselectrophile: To circumvent issues with the stability or reactivity of the 1,3-dicarbonyl compound, consider a three-component reaction. By reacting an aldehyde, a ketone with an α-hydrogen, and the 5-aminopyrazole in one pot, you can generate the 1,3-biselectrophile in situ, often leading to higher yields.[1]
-
Atmosphere: Some cyclization reactions, particularly those involving an oxidation step, may require the presence of air to proceed to the final aromatized product.[1] If you are performing the reaction under an inert atmosphere, try running it open to the air.
-
Issue 2: Formation of an Undesired Regioisomer
Question: My reaction to synthesize a substituted pyrazolopyridine is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Regioselectivity is a significant challenge in pyrazolopyridine synthesis, especially when using unsymmetrical starting materials. The formation of different isomers is often governed by the relative electrophilicity of reactive sites.
-
Causality & Experimental Choices: In the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack of the amino group can occur at either of the two carbonyl carbons. The relative electrophilicity of these carbons dictates the major regioisomer formed.[1][5]
-
Troubleshooting Steps:
-
Modify the 1,3-Dicarbonyl Compound:
-
Introduce Electron-Withdrawing/Donating Groups: To direct the initial attack, you can use a 1,3-dicarbonyl compound where one carbonyl is significantly more electrophilic than the other. For example, using a 1,1,1-trifluorinated β-diketone will make the carbonyl carbon attached to the CF₃ group more electrophilic, leading to a preferential reaction at that site.[1]
-
-
Change the Solvent: The solvent can influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to pyrazolopyridine synthesis.[6]
-
Utilize a Pre-functionalized Pyridine Ring: An alternative strategy is to start with a substituted pyridine and build the pyrazole ring onto it. This approach can offer better control over the final substitution pattern. For example, cyclization of 3-acylpyridine N-oxide tosylhydrazones can yield pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, with the regioselectivity being influenced by the choice of electrophile and solvent.[7]
-
Employ Modern Synthetic Methods:
-
Cascade Reactions: A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes can provide excellent regioselectivity for the synthesis of C6-substituted pyrazolo[3,4-b]pyridines.[8]
-
Multicomponent Reactions (MCRs): MCRs often proceed with high regioselectivity under catalyst-free conditions, offering a streamlined approach to complex pyrazolopyridines.[9]
-
-
Issue 3: Difficulty in Purifying the Final Product
Question: I have successfully synthesized my target pyrazolopyridine, but I am struggling to purify it from starting materials and byproducts. What are the best purification strategies?
Answer: Purification of pyrazolopyridine derivatives can be challenging due to their often similar polarities to byproducts and starting materials.
-
Causality & Experimental Choices: The choice of reaction workup and purification technique is critical. A one-size-fits-all approach is rarely effective.
-
Troubleshooting Steps:
-
Optimize the Workup Procedure:
-
Aqueous Wash: Before column chromatography, perform an aqueous workup to remove any water-soluble impurities, such as salts or acidic/basic catalysts.
-
Precipitation/Recrystallization: If your product is a solid, try to induce precipitation from the reaction mixture by cooling or adding an anti-solvent. Recrystallization from a suitable solvent system is often a highly effective method for obtaining pure material.[10]
-
-
Refine Your Column Chromatography Technique:
-
Solvent System: Systematically screen different solvent systems (e.g., ethyl acetate/petroleum ether, dichloromethane/methanol) to find the optimal mobile phase for separating your product. A shallow gradient can improve resolution.
-
Stationary Phase: While silica gel is standard, consider using other stationary phases like alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica.
-
-
Consider Alternative Purification Methods:
-
Preparative HPLC: For difficult separations of isomers or closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.
-
Derivatization: In some cases, you can temporarily derivatize your product to alter its polarity, facilitate purification, and then remove the protecting group.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of substituted pyrazolopyridines.
Q1: What are the main synthetic strategies for accessing different pyrazolopyridine isomers?
A1: The synthetic approach largely depends on the desired isomeric scaffold. Here's a summary of common strategies for the main isomers:
| Isomer | Common Synthetic Approaches | Key Starting Materials |
| Pyrazolo[3,4-b]pyridines | Cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1][5] | 5-Aminopyrazoles, 1,3-dicarbonyls, α,β-unsaturated ketones |
| Annulation of a pyrazole ring onto a pre-existing pyridine.[7] | Functionalized pyridines | |
| Pyrazolo[1,5-a]pyridines | [3+2] Cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[11] | N-iminopyridinium ylides, alkynes, alkenes |
| One-pot cyclization of aminopyrazoles with enaminones or chalcones.[12] | Aminopyrazoles, enaminones, chalcones | |
| Pyrazolo[4,3-c]pyridines | Ring closure of 3-acylpyridine N-oxide tosylhydrazones.[7] | 3-Acylpyridine N-oxide tosylhydrazones |
| Condensation of dienamines with amines containing sulfonamide fragments.[13] | Dienamines, sulfonamide-containing amines | |
| Pyrazolo[3,4-c]pyridines | Ring closure of substituted 2-amino-4-picolines.[14] | 2-Amino-4-picolines |
Q2: How can I introduce substituents at specific positions of the pyrazolopyridine core?
A2: Vectorial functionalization allows for the introduction of substituents at various positions. For a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, for instance, you can achieve selective elaboration through:
-
N-1 and N-2 positions: N-alkylation or protection/deprotection strategies.
-
C-3 position: Tandem borylation followed by Suzuki-Miyaura cross-coupling.
-
C-5 position: Palladium-catalyzed Buchwald-Hartwig amination.
-
C-7 position: Selective metalation with reagents like TMPMgCl·LiCl followed by reaction with an electrophile or transmetalation and Negishi cross-coupling.[15]
Transition-metal catalysis, in general, offers a powerful toolkit for C-C and C-heteroatom bond formation on the pyrazolopyridine core.[16][17][18]
Q3: What are the advantages of using microwave-assisted synthesis for pyrazolopyridines?
A3: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods for pyrazolopyridine synthesis:
-
Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation.[3][4]
-
Improved Yields and Purity: The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles with fewer byproducts.[3][19]
-
Milder Reaction Conditions: MAOS can often be performed under milder conditions, which is beneficial for sensitive substrates.
-
Alignment with Green Chemistry Principles: The efficiency of MAOS contributes to a more sustainable synthetic approach by reducing energy consumption and waste.[19]
Q4: How do I properly characterize my synthesized pyrazolopyridine derivatives?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of your products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and substitution pattern of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule.
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the synthesized compound.[14][20] For crystalline products, X-ray crystallography provides definitive structural elucidation.
Part 3: Experimental Protocols & Visualizations
This section provides a detailed experimental protocol for a common pyrazolopyridine synthesis and visual diagrams to illustrate key concepts.
Protocol: Microwave-Assisted Synthesis of a Dihydro-1H-pyrazolo[3,4-b]pyridine Derivative
This protocol is adapted from a one-pot, three-component procedure.[3]
Materials:
-
5-Aminopyrazole (1.0 mmol)
-
Cyclic 1,3-diketone (e.g., dimedone) (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (2.0 mL)
-
Microwave reactor vial
Procedure:
-
Combine the 5-aminopyrazole, cyclic 1,3-diketone, and substituted aldehyde in a microwave reactor vial.
-
Add DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 125-135 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
The solid product that forms is collected by filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL).
-
Dry the product in a vacuum oven.
Visualizing Synthetic Strategies
The following diagrams illustrate the logical flow of common synthetic pathways for pyrazolopyridines.
Caption: Synthetic routes to Pyrazolo[3,4-b]pyridines.
Caption: Factors influencing regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
stability of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid under different conditions
Welcome to the technical support center for 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability-related challenges you may encounter during your experiments. Here, we combine fundamental chemical principles with field-proven strategies to ensure the integrity of your results.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you might face when working with this compound, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Inconsistent Potency or Activity in Aqueous Assays
Symptoms:
-
Significant variability in IC50 or EC50 values between experimental runs.
-
Loss of compound activity over the duration of a multi-day experiment.
-
Precipitate formation in buffered solutions.
Root Cause Analysis:
The fused pyrazolo[4,3-c]pyridine ring system, particularly with a carboxylic acid moiety, is susceptible to pH-dependent degradation. While specific data for this exact molecule is limited, related heterocyclic compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, exhibit instability in both acidic and alkaline aqueous media.[1] The carboxylic acid group can also influence solubility in a pH-dependent manner, potentially leading to precipitation and an apparent loss of activity.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridines
Welcome to the Technical Support Center for the synthesis of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and side reactions encountered during synthesis. Our goal is to provide not just solutions, but also the underlying mechanistic principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Side Reactions & Optimization Strategies
This section addresses specific experimental issues in a question-and-answer format. Each entry details the potential causes of a problem and provides actionable protocols to mitigate it.
Issue 1: Poor Regioselectivity - "My reaction yields a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers. How can I favor the desired [4,3-c] product?"
Plausible Cause: The formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines, particularly when the cyclization step can occur at two different positions. For instance, in syntheses starting from 3-acylpyridine N-oxide tosylhydrazones, the cyclization involves an intramolecular nucleophilic attack that can proceed via two distinct pathways, leading to the two different fused ring systems.[1] The relative electrophilicity of the pyridine ring positions and the geometry of the hydrazone intermediate are critical factors.
Mechanistic Insight: The cyclization of a (Z)-3-acylpyridine N-oxide tosylhydrazone can be directed by an electrophilic additive (e.g., triflic anhydride). The activated N-oxide presents two electrophilic sites on the pyridine ring (C2 and C4) for the intramolecular cyclization. The nucleophilic attack from the hydrazone can occur at either site, leading to the two different regioisomeric products after elimination and rearrangement. The choice of solvent and the electrophilic activator can influence the transition state energies for each pathway, thus altering the product ratio.[1]
Troubleshooting & Optimization Protocol:
-
Screen Electrophilic Additives and Solvents: The regioselectivity of the cyclization is highly dependent on the reaction conditions. A systematic screen is the most effective approach.[1]
-
Rationale: Different electrophiles (e.g., tosyl anhydride vs. triflic anhydride) and solvents (e.g., dichloromethane vs. acetonitrile) can subtly alter the electronic and steric environment of the activated intermediate, favoring one cyclization pathway over the other.
-
Protocol:
-
Set up parallel reactions in 2 mL vials.
-
To each vial, add the (Z)-hydrazone starting material (0.1 mmol).
-
Add the solvent (1 mL) to be tested (e.g., CH₂Cl₂, CH₃CN, THF).
-
Add the electrophilic additive (0.11 mmol).
-
Add an amine base (e.g., triethylamine, 0.12 mmol).
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Analyze the crude product ratio by ¹H NMR or HPLC.
-
-
-
Control Hydrazone Geometry: The geometry of the hydrazone can be critical; (Z)-hydrazones often cyclize readily while (E)-hydrazones may fail to react under the same conditions.[1]
-
Rationale: The (Z) configuration places the nucleophilic portion of the hydrazone in the correct orientation for intramolecular attack on the pyridine ring. The (E) isomer is sterically unable to achieve the required transition state.
-
Action: Ensure the formation of the (Z)-hydrazone during its synthesis. This can often be controlled by the reaction conditions (e.g., pH, temperature) used to form the hydrazone. Characterize the hydrazone intermediate by NMR (e.g., using NOE experiments) before proceeding to the cyclization step.
-
Data Summary: Regioselectivity Control
| Electrophilic Additive | Solvent | Typical Ratio (Pyrazolo[4,3-c] : Pyrazolo[3,4-b]) | Reference |
| Tosyl Anhydride | Dichloromethane | 12 : 82 (Favors [3,4-b]) | [1] |
| Triflic Anhydride | Dichloromethane | 42 : 58 | [1] |
| Triflic Anhydride | Acetonitrile | (Varies, needs optimization) | [1] |
Issue 2: Low Yield - "My reaction has a low yield and I isolate a significant amount of a high molecular weight byproduct. What is happening?"
Plausible Cause: If you are using an aminopyrazole as a precursor, you may be observing dimerization of your starting material. Copper-catalyzed reactions, in particular, can promote the chemoselective dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines or pyrazines, which consumes the starting material and prevents the formation of the desired pyrazolopyridine.[2][3]
Mechanistic Insight: Under oxidative, copper-catalyzed conditions, 5-aminopyrazoles can undergo dimerization through various C-H/N-H, C-H/C-H, and N-H/N-H bond couplings.[2][3] The specific dimer formed depends on the catalyst system and additives. This process is a competing pathway to the desired annulation reaction that forms the pyridine ring.
Troubleshooting & Optimization Protocol:
-
Reagent Purity and Order of Addition:
-
Rationale: Trace metal impurities, especially copper, can catalyze the dimerization. Using high-purity reagents and solvents is critical. The order of addition can also be crucial; pre-mixing the aminopyrazole with the pyridine ring precursor before adding a catalyst can favor the desired reaction.
-
Protocol:
-
Use high-purity, distilled solvents and fresh reagents.
-
Consider treating reagents with a metal scavenger (e.g., QuadraSil) if metal contamination is suspected.
-
In a typical cyclocondensation, dissolve the 5-aminopyrazole and the 1,3-dicarbonyl compound (or equivalent synthon) in the solvent first.
-
Add the catalyst or acid promoter last, and begin heating immediately.
-
-
-
Avoid Oxidative Conditions:
-
Rationale: The dimerization is an oxidative coupling process. Running the reaction under an inert atmosphere can suppress this side reaction.
-
Action: Assemble the reaction under a nitrogen or argon atmosphere. Use degassed solvents by sparging with an inert gas for 15-30 minutes prior to use.
-
Issue 3: Pyridine N-Oxide Formation/Deoxygenation - "I am using a pyridine N-oxide precursor, but my final product is the deoxygenated pyrazolopyridine, or the reaction fails entirely."
Plausible Cause: Pyridine N-oxides are versatile intermediates, but the N-O bond is reactive.[4] Unintended deoxygenation can occur in the presence of certain reagents (e.g., phosphorus compounds, some transition metals) or under harsh reductive conditions. Conversely, if the N-oxide is not properly activated, the pyridine ring may not be sufficiently electrophilic for the desired cyclization to occur.
Mechanistic Insight: The N-O bond activates the pyridine ring by making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[4] This activation is key for cyclization reactions. However, the oxygen atom itself is nucleophilic and can be attacked by electrophiles (activation) or removed by reducing agents. A common deoxygenation method involves phosphorus trichloride.[5] If your reaction conditions inadvertently mimic this, you will lose the activating group.
Troubleshooting & Optimization Protocol:
-
Choose the Correct Activating Agent:
-
Rationale: For cyclization, the N-oxide must be activated, typically with an acid anhydride (e.g., Ac₂O, Tf₂O) or a sulfonyl chloride.[1][5] This makes the oxygen a good leaving group after the initial nucleophilic attack on the ring.
-
Action: Ensure you are using a suitable activating agent. Acetic anhydride is a common choice that can lead to 2-acetoxy intermediates, which then undergo further reaction.[5]
-
-
Scrutinize Reagents for Reductive Potential:
-
Rationale: Review all reagents in your reaction for their potential to act as deoxygenating agents. For example, some phosphine ligands used in cross-coupling reactions can deoxygenate N-oxides.
-
Protocol:
-
If a phosphine ligand is required, consider switching to a less oxophilic ligand or using a higher-oxidation-state metal precatalyst.
-
Avoid reagents like PCl₃, PPh₃ (in excess or at high temp), or strong reducing agents like zinc dust unless deoxygenation is the intended final step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core?
There are two primary retrosynthetic approaches:
-
Annulation of a Pyridine Ring onto a Pyrazole Core: This is a very common strategy. It typically starts with a functionalized pyrazole, such as a 5-aminopyrazole, which is then reacted with a 1,3-bielectrophile (like a 1,3-dicarbonyl compound or an α,β-unsaturated ketone) to build the pyridine ring.[6][7]
-
Annulation of a Pyrazole Ring onto a Pyridine Core: This approach starts with a substituted pyridine. For example, a 3-acyl-4-chloropyridine can be reacted with hydrazine to form the pyrazole ring.[7] Another advanced method uses 3-acylpyridine N-oxides, which are activated and then cyclized to form the pyrazole ring.[1]
Q2: My cyclization reaction is sluggish and requires harsh conditions (high heat, strong acid), leading to tar formation. What can I do?
This often points to unfavorable electronic effects or insufficient activation of the precursors.
-
Electronic Effects: The electron-deficient nature of a pyridine ring can hinder electrophilic aromatic substitution-type cyclizations (analogous to the Fischer indole synthesis). If possible, introducing an electron-donating group (EDG) onto the ring undergoing cyclization can significantly facilitate the reaction, allowing for milder conditions.[8][9]
-
Catalyst Screening: Harsh conditions often lead to decomposition.[8] Systematically screen milder acid catalysts. For Pictet-Spengler type reactions, catalysts like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTsOH) can be effective under controlled temperatures.[10] Using a higher boiling point solvent can also allow for more precise temperature control without requiring excessive pressure.
Q3: How can I confirm the regiochemistry of my final product?
Unequivocal structure determination is critical.
-
X-Ray Crystallography: This is the gold standard for determining connectivity and regiochemistry. If you can grow a suitable crystal of your product or a derivative, this will provide definitive proof.
-
NMR Spectroscopy: Advanced NMR techniques are powerful tools.
-
¹H-¹⁵N HMBC: This experiment shows long-range correlations between protons and nitrogen atoms. The correlation patterns will be distinct for the two different isomers due to the different positions of the pyridine nitrogen and the pyrazole nitrogens.
-
NOE (Nuclear Overhauser Effect): NOE experiments (like NOESY or ROESY) can show through-space correlations between protons. For example, a correlation between a proton on the pyrazole ring and a proton at the C7 position of the pyridine ring would help confirm the [4,3-c] connectivity.
-
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyrazolopyridine Synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazolopyridine synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common experimental hurdles and optimize your reaction outcomes.
Introduction to Pyrazolopyridine Synthesis
Pyrazolopyridines are a vital class of nitrogen-containing heterocyclic compounds with two isomeric forms, 1H- and 2H-isomers, that are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2] The synthesis of these molecules, however, can present challenges, including low yields, formation of regioisomers, and purification difficulties.[3][4] This guide provides a structured approach to troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low Reaction Yield
Question 1: My pyrazolopyridine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[4] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compounds or hydrazine derivatives can lead to unwanted side reactions, significantly lowering the yield of your desired product and complicating purification.[4]
-
Actionable Advice: Always use high-purity starting materials. It is recommended to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[4]
-
-
Reaction Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion of the limiting reagent.
-
Actionable Advice: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[4]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters that significantly influence reaction efficiency.[4][5]
-
Actionable Advice: Systematically optimize your reaction conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[4]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazolopyridine synthesis.
Section 2: Regioselectivity Issues
Question 2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common hurdle when using unsymmetrical 1,3-dicarbonyl compounds.[1][6] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[4] The regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[4]
Strategies to Enhance Regioselectivity:
-
In Situ Generation of Biselectrophiles: One effective method to overcome regioselectivity problems is to generate the 1,3-CCC-biselectrophile in situ. This can be achieved through a three-component reaction using an aldehyde, a carbonyl compound with at least one α-hydrogen, and a substituted pyrazole.[1][6] This approach often leads to high yields without significant regioselectivity issues.[1][6]
-
Catalyst Control: The choice of catalyst can significantly influence the regioselectivity. For instance, TEMPO-mediated [3 + 2] annulation–aromatization has been shown to provide pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[7]
-
Solvent and Temperature Effects: The reaction solvent and temperature can also play a role in directing the regioselectivity. It is advisable to screen different solvents and temperatures to find the optimal conditions for your specific substrates.
Section 3: Reaction Conditions Optimization
Question 3: What are the key parameters to consider when optimizing the reaction conditions for pyrazolopyridine synthesis?
Optimizing reaction conditions is a multifactorial process. A systematic approach, often involving a Design of Experiments (DoE) methodology, can efficiently identify the optimal settings for your specific reaction.
Key Optimization Parameters:
| Parameter | Considerations and Recommendations |
| Solvent | The choice of solvent can significantly impact reaction rate and yield. Common solvents include ethanol, DMF, and acetic acid.[1][6][8] In some cases, solvent-free conditions at elevated temperatures can be effective.[1][6] For certain multicomponent reactions, ethanol at room temperature has proven to be efficient.[9] |
| Temperature | The optimal temperature is highly dependent on the specific reaction. While some syntheses proceed well at room temperature[9][10], others require heating to reflux.[1][6] It's important to note that higher temperatures do not always lead to better yields and can sometimes promote side reactions.[5] |
| Catalyst | Both acid and base catalysts are commonly employed.[6] Lewis acids like ZrCl₄ have been used to catalyze the cyclization of 5-aminopyrazole with unsaturated ketones.[8] The use of heterogeneous catalysts, such as silica-based nanocomposites, offers advantages like high efficiency and ease of recovery.[3] |
| Reaction Time | Reaction times can vary from a few minutes to several hours.[6] Monitoring the reaction by TLC or LC-MS is essential to determine the point of completion and avoid the formation of degradation products from prolonged reaction times.[4] |
Experimental Protocol: Optimization of a Three-Component Pyrazolopyridine Synthesis
This protocol provides a general framework for optimizing the synthesis of a 1H-pyrazolo[3,4-b]pyridine via a three-component reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Carbonyl compound with α-hydrogen (e.g., ethyl acetoacetate)
-
5-Aminopyrazole derivative
-
Solvent (e.g., Ethanol, Acetic Acid, DMF)
-
Catalyst (e.g., Piperidine, p-Toluenesulfonic acid)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), carbonyl compound (1 mmol), and 5-aminopyrazole (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (5-10 mL) and catalyst (e.g., 0.1 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, reflux).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]
Section 4: Purification Challenges
Question 4: I am having difficulty purifying my pyrazolopyridine product. What are some common purification issues and how can I resolve them?
Purification can be a significant bottleneck, especially when dealing with complex reaction mixtures or products with similar polarities to byproducts.
Common Purification Issues and Solutions:
-
Formation of Tars and Colored Impurities: Discoloration of the reaction mixture is often observed, particularly when using hydrazine salts.[4] This can be due to the formation of colored impurities from the starting material.[4]
-
Actionable Advice:
-
Adding a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction profile.[4]
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[4]
-
Washing the crude product with a suitable solvent can help remove some of these impurities prior to final purification.[4]
-
-
-
Difficulty in Separation from Byproducts: Close-running spots on a TLC plate indicate that the product and impurities have similar polarities, making separation by column chromatography challenging.
-
Actionable Advice:
-
Recrystallization: This is often a highly effective method for purifying solid products.[4] Experiment with different solvent systems to find one that provides good recovery and purity.
-
Protective Group Chemistry: In cases where purification is particularly difficult due to unstable intermediates, a protection-deprotection strategy can be employed. For example, acetyl protection can facilitate separation and purification, followed by deacetylation to yield the final product.[12]
-
Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems and gradients. Using a high-performance flash chromatography system can also improve separation.
-
-
Purification Strategy Decision Tree
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for 1H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid Experiments
Welcome to the dedicated technical support resource for researchers, medicinal chemists, and drug development professionals working with 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid. This guide provides practical, in-depth solutions to common challenges encountered during the synthesis, purification, and handling of this important heterocyclic compound. Our objective is to deliver not only clear protocols but also the underlying scientific principles to empower your experimental success.
I. Overview of a Typical Synthetic Workflow
A frequently employed synthetic strategy for preparing this compound involves the initial construction of the pyrazole ring onto a functionalized pyridine precursor, followed by modification of a handle to yield the final carboxylic acid. The workflow below illustrates this common experimental sequence.
Caption: A representative workflow for the synthesis and subsequent handling of this compound.
II. Troubleshooting Guide & Frequently Asked Questions
This section adopts a question-and-answer format to directly address specific issues that may arise during your experimental work.
A. Synthesis and Reaction Monitoring
Question 1: My cyclization reaction to form the pyrazolopyridine core is inefficient, showing low yield or stalling completely. What are the likely causes and remedies?
Answer: This is a pivotal step in the synthesis, and its outcome can be influenced by several experimental parameters.
-
Underlying Chemistry: The formation of the pyrazole ring typically proceeds via a condensation reaction between a hydrazine and a pyridine precursor that contains appropriate electrophilic centers (e.g., a β-ketoester functionality). The efficiency of this reaction depends on factors like the reactivity of the pyridine substrate, the quality of the hydrazine, and the reaction conditions.
-
Troubleshooting Protocol:
-
Verify Hydrazine Quality: Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine. Hydrazine is susceptible to degradation, so proper storage is essential.
-
Solvent Selection: The choice of solvent is critical. Protic solvents such as ethanol or acetic acid are often effective as they can mediate the necessary proton transfers during the condensation and cyclization steps. If you are using an aprotic solvent, consider switching to a protic one.
-
Optimize Reaction Temperature: Many condensation reactions require thermal energy to proceed at a reasonable rate. If the reaction is sluggish at room temperature, cautiously increasing the temperature to reflux may be beneficial. However, be aware that excessive heat can lead to side products or decomposition.
-
Catalysis: The reaction can be sensitive to pH. The addition of a catalytic amount of a weak acid, like acetic acid, can protonate a carbonyl group on the pyridine precursor, activating it for nucleophilic attack by hydrazine.
-
Question 2: My TLC analysis of the reaction mixture shows multiple spots. How can I effectively identify my product and potential byproducts?
Answer: A complex TLC profile indicates the presence of multiple species, which could include unreacted starting materials, reaction intermediates, the desired product, and various side products.
-
Underlying Chemistry: In addition to the target reaction, several other processes can occur, such as the formation of regioisomers if the pyridine precursor is not symmetric, incomplete reaction, or degradation of starting materials or products.
-
Troubleshooting Workflow:
Caption: A decision-making workflow for the initial interpretation of a complex TLC plate during synthesis.
-
Recommended Action:
-
LC-MS Analysis: For definitive identification, analyzing a small sample of the reaction mixture by LC-MS is the most reliable method. The resulting molecular weights will allow you to distinguish between your starting material, the expected product, and potential side products.
-
B. Purification and Isolation
Question 3: I am finding it difficult to purify the final carboxylic acid product. It has poor solubility and streaks during silica gel chromatography.
Answer: The purification of polar, acidic heterocyclic compounds like this compound often requires specialized techniques.
-
Underlying Chemistry: The presence of both a carboxylic acid and basic nitrogen atoms in the ring system makes the molecule highly polar. This can lead to strong, sometimes irreversible, binding to silica gel, resulting in streaking and poor recovery. The molecule's ability to form a zwitterion can also lead to solubility issues in common organic solvents.
-
Alternative Purification Strategies:
| Purification Method | Recommended Protocol | Key Advantages and Disadvantages |
| Recrystallization | Dissolve the crude solid in a minimal amount of a hot, polar solvent (e.g., ethanol, methanol, or a water/alcohol mixture) and allow it to cool slowly. Alternatively, dissolve in a polar solvent and induce precipitation by adding a non-polar anti-solvent (e.g., hexanes or diethyl ether). | Pro: Can provide highly pure material in a single step. Con: Success is highly dependent on the impurity profile and finding a suitable solvent system can be challenging. |
| Acid-Base Extraction | Dissolve the crude material in an organic solvent (like ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, transferring it to the aqueous phase. Separate the layers, and then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure product. Collect by filtration. | Pro: Very effective at removing non-acidic organic impurities. Con: The product must be stable to changes in pH. |
| Reverse-Phase Chromatography | If normal-phase silica chromatography is ineffective, use reverse-phase (C18) flash chromatography. A typical mobile phase is a gradient of water and acetonitrile (or methanol), often with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated. | Pro: Generally provides better separation for highly polar compounds. Con: Requires access to reverse-phase columns and may be more costly. |
C. Characterization and Stability
Question 4: In my ¹H NMR spectrum, the N-H proton appears as a very broad signal, and I am uncertain about the correct tautomeric form.
Answer: This is a characteristic feature of many N-heterocyclic compounds and is generally expected.
-
Underlying Chemistry: The proton on the pyrazole nitrogen (N-H) is acidic and can undergo chemical exchange with trace amounts of water in the NMR solvent, which leads to significant peak broadening. While pyrazolopyridines can exist in multiple tautomeric forms, computational studies on the related 1H-pyrazolo[3,4-b]pyridine isomer have shown the 1H-tautomer to be significantly more stable.[1]
-
Analytical Techniques for Confirmation:
-
D₂O Shake: To confirm the identity of the N-H proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium from the D₂O, causing its signal to disappear or significantly diminish.
-
2D NMR Spectroscopy: Advanced techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive structural information by showing correlations between different atoms in the molecule, confirming the connectivity and the major tautomer present in the solution.
-
Question 5: I am concerned that my product may be decarboxylating, especially when heated. How can I detect and prevent this?
Answer: Decarboxylation is a well-documented thermal degradation pathway for many heteroaromatic carboxylic acids.[2][3][4]
-
Underlying Chemistry: The electron-rich pyrazolopyridine ring system can effectively stabilize the transient carbanion or radical intermediate that forms upon the loss of carbon dioxide, making this process more facile compared to simple aromatic carboxylic acids. This degradation can be accelerated by heat or the presence of certain transition metals.[5]
-
Detection and Prevention Strategies:
-
How to Detect: The product of decarboxylation is the parent heterocycle, 1H-pyrazolo[4,3-c]pyridine. This byproduct can be readily detected by LC-MS, as it will have a molecular weight that is 44 g/mol lower than the desired carboxylic acid. In the ¹H NMR spectrum, decarboxylation would be indicated by the disappearance of the carboxylic acid proton signal and the appearance of a new proton signal in the aromatic region.
-
How to Prevent:
-
Avoid subjecting the carboxylic acid to high temperatures, both in solid form and in solution.
-
When using the carboxylic acid in subsequent reactions, such as amide bond formations, select coupling reagents that are effective at or near room temperature.
-
Exercise caution when using transition metal catalysts (e.g., palladium, copper), as they are known to catalyze decarboxylation reactions under certain conditions.[2][3]
-
-
III. References
-
Cornella, J., & Larrosa, I. (2012). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis, 44(05), 653-676. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. --INVALID-LINK--
-
Ma, Y., et al. (2025). Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. National Institutes of Health. --INVALID-LINK--
-
Kappe, C. O., et al. (2015). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development. --INVALID-LINK--
-
Lee, H., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. (n.d.). 1H-Pyrazolo[4,3-c]pyridine AldrichCPR. --INVALID-LINK--
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. --INVALID-LINK--
-
Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. --INVALID-LINK--
-
Digital.CSIC. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. --INVALID-LINK--
References
- 1. dau.url.edu [dau.url.edu]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Decarboxylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Assays with 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Welcome to the technical support center for researchers utilizing 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid and its analogs. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common reproducibility challenges encountered during assay development and execution. Our goal is to empower you with the knowledge to generate robust and reliable data.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound belonging to the pyrazolopyridine family.[1][2] These scaffolds are of significant interest in drug discovery, often investigated as kinase inhibitors and for other therapeutic applications.[3][4] However, like many small molecules, they can present challenges in biochemical and cell-based assays that may lead to poor reproducibility. This guide will address these issues systematically.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here, we address some of the most common initial questions and concerns that arise when working with this compound.
Q1: My assay results with this compound are highly variable between experiments. What are the most likely causes?
High variability is a common issue and can stem from several factors. The most frequent culprits are related to compound handling, assay conditions, and the inherent properties of the molecule itself. Key areas to investigate include:
-
Compound Solubility and Aggregation: Heterocyclic compounds can have limited aqueous solubility, leading to precipitation or aggregation in your assay buffer.[5] This is a major source of inconsistent results.
-
Compound Purity: Impurities in your compound stock can have off-target effects or interfere with the assay readout, leading to unreliable data.[6][7][8][9]
-
Assay Interference: The compound may be a "Pan-Assay Interference Compound" (PAINS), meaning it interferes with the assay technology itself rather than acting on the biological target.[10][11][12]
-
Inconsistent Assay Conditions: Minor variations in factors like temperature, incubation times, and reagent concentrations can be magnified when working with sensitive compounds.[13][14]
Q2: I'm observing a high background signal in my fluorescence-based assay when I add my pyrazolopyridine compound. What's happening and how can I fix it?
High background noise can significantly reduce your signal-to-noise ratio, making it difficult to obtain reliable data.[15][16] Several factors could be at play:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths you are using.[17]
-
Light Scattering: Compound precipitation or aggregation can cause light scattering, which may be detected as background signal by the plate reader.
-
Nonspecific Binding: The compound might bind to assay components or the microplate, contributing to background fluorescence.[15][18]
To address this, consider the following:
-
Run a control experiment with the compound in the assay buffer without the target enzyme or cells to measure its intrinsic fluorescence.
-
Optimize your read settings, such as the focal height, to minimize background from the bottom of the well.[19]
-
If autofluorescence is a problem, consider switching to a different detection method (e.g., luminescence or absorbance-based) if possible.
Q3: My cell-based assay shows increased cytotoxicity at concentrations where I don't expect it. Could this be an artifact?
Apparent cytotoxicity can sometimes be misleading. While your this compound derivative may have true cytotoxic effects, it's also possible that you are observing an assay artifact.[20][21] Consider these possibilities:
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of the media and onto the cells, causing stress and leading to cell death that is not target-specific.
-
Media Interaction: The compound may interact with components in your cell culture media, leading to the formation of toxic byproducts.
-
Assay Readout Interference: The compound could interfere with the chemistry of your viability assay (e.g., quenching the fluorescence of a viability dye).
To investigate this, you should:
-
Visually inspect the wells under a microscope for any signs of compound precipitation.
-
Run a control to see if the compound interferes with the viability assay readout in a cell-free system.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and resolve more complex reproducibility issues.
Guide 1: Tackling Compound Solubility and Aggregation
Poor solubility is a primary driver of poor reproducibility. Use this guide to systematically address this issue.
Symptoms:
-
Visible precipitate in your stock solution or assay plate.
-
Non-reproducible IC50 values.
-
A steep drop-off in activity at higher concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Detailed Steps:
-
Confirm Solubility Limit:
-
Protocol: Prepare serial dilutions of your compound in the final assay buffer. After a set incubation time, visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC.
-
-
Modify Assay Buffer:
-
Co-solvents: While preparing your working solutions, you can incorporate a small percentage of an organic co-solvent like DMSO or ethanol. However, be mindful that high concentrations can affect your biological target.[5]
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be highly pH-dependent. Determine the pKa of your compound and adjust the buffer pH accordingly to favor the more soluble ionized form.[5]
-
-
Test for Aggregation:
-
Dynamic Light Scattering (DLS): This technique can detect the presence of sub-visible aggregates.[12]
-
Detergent Test: Run your assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 curve in the presence of detergent suggests that aggregation is contributing to the observed activity.[12]
-
Guide 2: Investigating Assay Interference
Assay interference can lead to false positives or negatives. This guide helps you identify and mitigate these effects.
Symptoms:
-
Activity is observed across multiple, unrelated assays (promiscuity).
-
The compound shows activity in control experiments lacking the biological target.
-
Time-dependent inhibition that is not characteristic of covalent binding.
Troubleshooting Workflow:
Caption: Workflow to identify assay interference.
Detailed Steps:
-
PAINS Analysis:
-
Use online tools or cheminformatics software to check if this compound or your specific derivative contains substructures known to be Pan-Assay Interference Compounds (PAINS).[11]
-
-
Control Experiments:
-
No-Enzyme Control: Run your assay with the compound but without the enzyme or target protein. Any signal generated is due to direct interference with the assay components or readout.
-
Denatured Enzyme Control: Use heat-inactivated protein to ensure that the observed activity is dependent on a properly folded and active target.
-
-
Counter-Screens:
-
Test your compound against a panel of unrelated targets. Activity against multiple targets is a red flag for promiscuous inhibition, which can be a result of non-specific mechanisms like aggregation.[12]
-
Part 3: Best Practices for Robust Assay Design
Proactively designing your assays to minimize variability is crucial.
Compound Quality Control
| Parameter | Recommendation | Rationale |
| Purity | >95% for initial screening, >98% for lead optimization. | Impurities can have their own biological activity or interfere with the assay, leading to misleading results.[6][7][9] |
| Identity Confirmation | Confirm structure by ¹H-NMR and LC-MS. | Ensures you are working with the correct molecule. |
| Stock Solution | Prepare a high-concentration stock in 100% DMSO. Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. | Minimizes degradation and ensures consistent starting concentrations.[22] |
Assay Plate and Reagent Considerations
-
Plate Selection: For fluorescence assays, use black plates to reduce background and well-to-well crosstalk.[14][19] For luminescence, white plates are optimal to maximize signal.[19]
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed completely and mixed well before use.[14][23]
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique to minimize volume errors.[23]
Experimental Design and Controls
A well-designed experiment includes a variety of controls to ensure the validity of your results.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid [myskinrecipes.com]
- 4. Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 7. nbinno.com [nbinno.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. globalchemsdepot.com [globalchemsdepot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Signal-to-Noise Considerations [evidentscientific.com]
- 17. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 21. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
- 23. biocompare.com [biocompare.com]
how to increase the regioselectivity of pyrazolopyridine synthesis
A Guide to Mastering Regioselectivity
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing specific pyrazolopyridine isomers. The regiochemical outcome of these reactions is notoriously sensitive to subtle changes in substrates and conditions, often leading to mixtures of isomers that are difficult to separate.
This resource, structured as a series of frequently asked questions and troubleshooting guides, provides in-depth technical advice to help you control and enhance the regioselectivity of your reactions.
FAQ 1: Understanding the Core Challenge: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[3,4-b]pyridine
Question: I am starting a project on pyrazolopyridines and need to understand the basic isomeric challenge. What are the common isomers, and why does a mixture often form?
Answer: The primary challenge in many pyrazolopyridine syntheses is controlling the regioselectivity to favor one of two major constitutional isomers: pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine . The formation of these isomers typically depends on which nitrogen atom of the aminopyrazole precursor participates in the crucial cyclization step.
Most synthetic routes involve the construction of a pyridine ring onto a pre-existing pyrazole core.[1] A common method is the reaction of an aminopyrazole with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[1][2]
-
Pyrazolo[1,5-a]pyridines are often formed from the reaction of N-aminopyridinium ylides with electron-deficient alkenes in a [3+2] cycloaddition.[3]
-
Pyrazolo[3,4-b]pyridines are frequently synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[1][2]
The lack of regioselectivity arises when the aminopyrazole has two reactive nitrogen atoms that can initiate the cyclization, or when the 1,3-bielectrophile is unsymmetrical, presenting two electrophilic sites of similar reactivity.[1][2] The final product ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Troubleshooting Guide 1: My reaction with an unsymmetrical 1,3-diketone is not selective. How can I favor one isomer?
Question: I am reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzoylacetone, but I'm getting a nearly 1:1 mixture of the two possible pyrazolo[3,4-b]pyridine regioisomers. How can I improve the selectivity?
Answer: This is a classic regioselectivity problem. When an unsymmetrical 1,3-dicarbonyl compound is used, the outcome depends on the relative electrophilicity of the two carbonyl carbons.[1][2] The initial nucleophilic attack from the amino group of the pyrazole can occur at either carbonyl, leading to two different intermediates and, ultimately, two regioisomers.
Core Principle: Exploiting Electronic and Steric Differences
The key is to modulate the reaction conditions to exploit the subtle electronic and steric differences between the two carbonyl groups of your diketone.
Strategies to Increase Regioselectivity:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which carbonyl group is more activated. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in similar heterocyclic syntheses by selectively solvating and activating one reaction site over another.[4]
-
Catalyst Selection:
-
Acid Catalysis: A Brønsted or Lewis acid catalyst can preferentially coordinate to the more basic carbonyl oxygen (often the one less sterically hindered or attached to an electron-donating group), making the corresponding carbon more electrophilic.
-
Base Catalysis: A base can be used to generate an enolate from the diketone. The regioselectivity of enolate formation can be controlled by temperature and the nature of the base (e.g., LDA vs. NaH).
-
-
Temperature Control: Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is more likely to proceed via the pathway with the lower activation energy, which corresponds to the attack at the more electrophilic carbonyl center.
Experimental Protocol: Solvent Screening for Improved Selectivity
This protocol outlines a screening process to determine the optimal solvent for your reaction.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5-amine
-
Benzoylacetone
-
Ethanol (EtOH)
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Toluene
-
Acetic Acid (AcOH)
Procedure:
-
Set up five parallel reactions in separate vials. To each vial, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) and benzoylacetone (1.1 eq).
-
To each vial, add one of the following solvents (approx. 0.1 M concentration): EtOH, TFE, HFIP, Toluene, or AcOH.
-
Stir the reactions at room temperature for 24 hours. If no reaction occurs, gently heat the mixtures to 60 °C.
-
Monitor the reactions by TLC or LC-MS to determine the ratio of the two regioisomers.
-
Compare the isomeric ratios across the different solvents to identify the condition providing the highest regioselectivity.
FAQ 2: How can I selectively synthesize Pyrazolo[1,5-a]pyridines?
Question: My target molecule is a substituted pyrazolo[1,5-a]pyridine. What are the most reliable and regioselective methods to synthesize this isomer?
Answer: The synthesis of pyrazolo[1,5-a]pyridines with high regioselectivity often involves a [3+2] annulation-aromatization strategy. A highly effective and modern approach utilizes N-aminopyridinium salts and α,β-unsaturated compounds.[5]
Mechanism and Key to Selectivity
This method involves the reaction of an N-aminopyridine with an α,β-unsaturated compound, which proceeds through a predictable [3+2] cycloaddition followed by an aromatization step. The regioselectivity is high because the bond formation is governed by the well-defined orbital interactions of the 1,3-dipole (derived from the N-aminopyridine) and the dipolarophile (the unsaturated compound).
A recently developed protocol uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a dual-function catalyst, acting as both a Lewis acid to activate the unsaturated compound and as an oxidant for the final aromatization step.[5] This method provides excellent yields and predictable regioselectivity.[5]
Workflow for Regioselective Pyrazolo[1,5-a]pyridine Synthesis
Caption: Workflow for TEMPO-mediated synthesis.
Troubleshooting Guide 2: My synthesis of Pyrazolo[3,4-b]pyridines is low-yielding or non-selective.
Question: I am trying to synthesize a halogenated pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and an alkynyl aldehyde, but the yield is poor and I'm concerned about selectivity. How can I optimize this?
Answer: The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes is a powerful method that proceeds via a cascade 6-endo-dig cyclization.[6] The success and selectivity of this reaction are highly dependent on the choice of catalyst or additive used to activate the C≡C triple bond.
Controlling the Reaction Pathway
Different reagents can lead to either non-halogenated or halogenated products with excellent regioselectivity. The key is to select the appropriate activating agent for the desired transformation.
| Reagent/Catalyst | Product Type | Typical Yield | Selectivity | Reference |
| Silver (e.g., Ag₂CO₃) | Non-halogenated | Moderate to Good | High | [6] |
| Iodine (I₂) | Iodinated | Good | Excellent | [6] |
| NBS | Brominated | Good | Excellent | [6] |
This table demonstrates that by simply changing the additive, you can switch the outcome of the reaction to produce different functionalized pyrazolo[3,4-b]pyridines, all while maintaining high regioselectivity.[6] The reaction exclusively affords the C6-substituted product when using alkynyl aldehyde substrates.[6]
Optimized Protocol for Iodinated Pyrazolo[3,4-b]pyridine
This protocol is based on a reported procedure for the efficient synthesis of iodinated pyrazolo[3,4-b]pyridines.[6]
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)
-
3-phenylpropiolaldehyde (1.2 eq)
-
Iodine (I₂) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine in DCM, add 3-phenylpropiolaldehyde.
-
Add Iodine (I₂) to the mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress using TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired iodinated pyrazolo[3,4-b]pyridine.
This method and the ability to generate halogenated products are particularly valuable as the resulting heteroaryl iodides are versatile handles for further functionalization via cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[6]
Decision-Making Flowchart: Choosing Your Synthetic Strategy
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action for 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for a novel chemical entity, using 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid as a primary example. For drug development professionals, moving beyond a preliminary screening hit to a fully validated lead compound requires a rigorous, multi-step process. This document outlines the critical experimental funnels, from initial target identification to detailed kinetic characterization and comparative analysis against established alternatives.
Our subject molecule, this compound, belongs to the pyrazolopyridine class. While the specific biological target of this compound is not widely documented, related structures are known to exhibit activity as enzyme inhibitors, particularly against carbonic anhydrases—a family of metalloenzymes involved in pH regulation.[1][2] Notably, Carbonic Anhydrase IX (CA IX) is a transmembrane isoform that is overexpressed in numerous solid tumors in response to hypoxia, playing a key role in promoting cancer cell survival and proliferation by regulating extracellular pH.[3][4][5] This makes CA IX an attractive therapeutic target and a plausible, albeit hypothetical, target for our investigation.
This guide will therefore proceed under the working hypothesis that this compound is an inhibitor of Carbonic Anhydrase IX. We will compare its performance against Acetazolamide , a well-characterized, first-generation pan-carbonic anhydrase inhibitor.[6][7][8][9]
Part 1: Target Identification and Engagement — Is the Target Correct?
Before characterizing how a compound works, one must first confirm where it works. The initial and most critical step is to validate that the compound directly interacts with its putative target in a biologically relevant setting.
Comparative Overview of Target Identification Strategies
Several methods can be employed to identify a small molecule's target. The choice depends on whether a target is hypothesized or completely unknown.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate for identification by mass spectrometry. | Unbiased; can identify novel targets. | Requires chemical modification of the compound; may lead to false positives/negatives. |
| Phenotypic Screening | Compound effects are observed across various cell lines or disease models to infer a pathway and potential target. | High physiological relevance; unbiased. | Target deconvolution can be complex and time-consuming. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified. | Confirms direct target engagement in intact cells or lysates; no compound modification needed.[10][11] | Requires a specific antibody for detection; throughput can be a limitation. |
For our purpose of validating a hypothesized target (CA IX), CETSA is the gold standard for confirming direct physical interaction in a native cellular environment.
Workflow for Target Engagement Validation
The following diagram illustrates the logical flow from hypothesis to confirmation of target binding.
Caption: Workflow for validating target engagement and biochemical activity.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify that this compound directly binds to CA IX in intact cells. The principle relies on ligand-induced thermal stabilization of the target protein.[11][12][13]
Methodology:
-
Cell Culture: Culture HeLa cells (known to express CA IX, especially under hypoxic conditions) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound (e.g., at 10 µM) for 1-2 hours under normal culture conditions.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling to 4°C. One set of samples should remain at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble CA IX in each sample using Western Blot or ELISA with a specific anti-CA IX antibody.
-
Data Analysis: Plot the percentage of soluble CA IX relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
Part 2: Biochemical Characterization — How Does It Inhibit?
Once target engagement is confirmed, the next step is to quantify the compound's inhibitory activity and determine its precise mechanism. This is achieved through in vitro enzymatic assays using purified protein.
Modes of Enzyme Inhibition
Understanding the mode of inhibition is crucial for lead optimization. It dictates how the inhibitor's potency will be affected by substrate concentrations in a physiological setting.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 8. litfl.com [litfl.com]
- 9. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1H-pyrazolo[4,3-c]pyridine Analogs
The 1H-pyrazolo[4,3-c]pyridine core is a fused heterocyclic system that has emerged as a versatile and "privileged" scaffold in modern medicinal chemistry. Its rigid, planar structure, combined with multiple sites for chemical modification, provides an excellent framework for designing potent and selective modulators of various biological targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid and related derivatives, focusing on their development as protein-protein interaction inhibitors and enzyme inhibitors. We will dissect the causal relationships behind experimental design and present supporting data to guide future drug discovery efforts in this chemical space.
Chapter 1: Targeting Protein-Protein Interactions: PEX14-PEX5 Inhibitors with Trypanocidal Activity
Therapeutic Rationale: The protein-protein interaction (PPI) between PEX14 and PEX5 is essential for the import of proteins into glycosomes, which are organelles critical for the metabolism and survival of Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease.[1][2] Disrupting this specific PPI presents a compelling therapeutic strategy, as it could cripple multiple metabolic pathways in the parasite with potentially high selectivity over the human host.[3] Researchers have successfully identified and optimized 1H-pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of this crucial interaction.[1][3]
The general scaffold for this class of inhibitors allows for substitutions at three key positions: the N-1 position of the pyrazole ring, the C-3 position, and the C-7 position of the pyridine ring. The optimization of these substituents is critical for achieving high-affinity binding and potent cellular activity.
References
- 1. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assay: Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206) - ChEMBL [ebi.ac.uk]
A Comparative Guide to Pyrazolo[4,3-c]pyridines and Pyrazolo[3,4-b]pyridines for Researchers in Drug Discovery
This guide provides an in-depth comparative analysis of two isomeric pyrazolopyridine scaffolds: pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuances of their synthesis, chemical properties, and, most critically, their divergent biological activities. By presenting objective comparisons and supporting experimental data, this guide aims to inform strategic decisions in the design and development of novel therapeutics based on these privileged heterocyclic systems.
Introduction: The Significance of Isomerism in a Privileged Scaffold
Pyrazolopyridines, bicyclic heteroaromatic compounds formed by the fusion of pyrazole and pyridine rings, are considered "privileged scaffolds" in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, particularly protein kinases, making them a fertile ground for the discovery of novel inhibitors. The constitutional isomerism, dictated by the fusion pattern of the two rings and the position of the nitrogen atoms, plays a pivotal role in defining the physicochemical properties and biological activity of the resulting molecules. This guide focuses on two of the most prominent isomers: pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine. While structurally similar, the subtle difference in the arrangement of their nitrogen atoms leads to distinct electronic distributions and three-dimensional shapes, profoundly influencing their interaction with biological macromolecules and ultimately their therapeutic potential.
Comparative Analysis of Synthesis and Chemical Properties
The synthetic accessibility and reactivity of a scaffold are paramount considerations in drug discovery. Both pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines can be synthesized through various strategies, often with the potential for regioselective control.
A common synthetic approach for both isomers involves the cyclization of a suitably functionalized pyridine precursor. For instance, the treatment of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and a base can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[1] The regioselectivity of this reaction can be influenced by the choice of electrophile and solvent, offering a degree of control over the desired isomer.[1]
The pyrazolo[3,4-b]pyridine scaffold is frequently synthesized by constructing the pyridine ring onto a pre-existing pyrazole.[2] A widely used method is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[2] When a non-symmetrical 1,3-dicarbonyl compound is used, the potential for forming two regioisomers exists, with the outcome dependent on the relative electrophilicity of the two carbonyl groups.[2]
The chemical reactivity of these isomers is also distinct. The position of the nitrogen atoms influences the electron density distribution within the ring system, affecting their susceptibility to electrophilic and nucleophilic attack. This differential reactivity can be exploited for the site-selective functionalization of the scaffolds, a crucial aspect of structure-activity relationship (SAR) studies.
Divergent Biological Activities: A Head-to-Head Comparison
While both pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]pyridines have been investigated for a wide range of therapeutic applications, their activity profiles often diverge, highlighting the profound impact of their isomeric structures. The most prominent area of investigation for both scaffolds is in the development of kinase inhibitors for oncology.
Kinase Inhibition: A Tale of Two Scaffolds
The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in the design of kinase inhibitors.[3][4][5] Its derivatives have been shown to potently inhibit a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Topoisomerase IIα.[1][3][5] In contrast, the pyrazolo[4,3-c]pyridine scaffold is a less explored but emerging platform for kinase inhibitor development.
Table 1: Comparative Kinase Inhibitory Activity of Representative Pyrazolopyridine Derivatives
| Scaffold | Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | Derivative 6n | Tubulin Polymerization | - | HeLa | 0.02 | [4] |
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 | Km-12 | 0.304 | [1][6] |
| Pyrazolo[3,4-b]pyridine | Compound 8c | Topoisomerase IIα | - | NCI-60 panel | GI50: 0.54-2.08 | [5] |
| Pyrazolo[4,3-c]pyridine | Sulfonamide 1f | Carbonic Anhydrase I | - | - | - | [7] |
| Pyrazolo[4,3-c]pyridine | Sulfonamide 1f | Carbonic Anhydrase II | - | - | - | [7] |
Note: The data presented is a compilation from different studies and should be interpreted with caution as experimental conditions may vary. A direct comparison of IC50 values across different studies is not always straightforward.
The available data suggests that the pyrazolo[3,4-b]pyridine scaffold has been more extensively optimized for potent kinase inhibition, with numerous examples of derivatives exhibiting low nanomolar to picomolar IC50 values against various kinases.[8] For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TANK-binding kinase 1 (TBK1) inhibitors, with one compound displaying an impressive IC50 of 0.2 nM.[8]
While potent examples of pyrazolo[4,3-c]pyridine-based kinase inhibitors are less prevalent in the literature, this scaffold has shown promise in other therapeutic areas, such as carbonic anhydrase inhibition.[7] This suggests that the distinct electronic and steric properties of the pyrazolo[4,3-c]pyridine core may predispose it to interact more favorably with different classes of enzymes.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The kinase inhibitory activity of pyrazolopyridine derivatives often translates to potent anticancer effects. Both scaffolds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Table 2: Comparative Cytotoxicity of Representative Pyrazolopyridine Derivatives
| Scaffold | Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | Derivative 6n | MCF-7 (Breast) | Antiproliferative | 0.03 | [4] |
| Pyrazolo[3,4-b]pyridine | Derivative 6n | MDA-MB-231 (Breast) | Antiproliferative | 0.04 | [4] |
| Pyrazolo[3,4-b]pyridine | Compound C03 | Km-12 (Colon) | Proliferation | 0.304 | [1][6] |
| Pyrazolo[3,4-b]pyridine | Compound 8c | Leukemia (K562) | Antiproliferative | - | [5] |
| Pyrazolo[3,4-b]pyridine | Compound 8c | Leukemia (MV4-11) | Antiproliferative | - | [5] |
Note: The data presented is a compilation from different studies and should be interpreted with caution as experimental conditions may vary.
The pyrazolo[3,4-b]pyridine derivatives have been extensively evaluated for their cytotoxic effects, with several compounds demonstrating potent activity against a broad range of cancer cell lines.[5][9] For example, a series of pyrazolo[3,4-b]pyridine-bridged combretastatin A-4 analogues showed significant antiproliferative effects against four different cancer cell lines.[4]
Experimental Protocols
To facilitate further research and enable a direct comparison of these scaffolds, this section provides detailed, step-by-step methodologies for the synthesis of a representative compound from each class and for a standard in vitro kinase inhibition assay.
Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative
Protocol: Synthesis of a 3,5-disubstituted Pyrazolo[3,4-b]pyridine
This protocol is adapted from a general method for the synthesis of pyrazolo[3,4-b]pyridine CDK1 inhibitors.[3]
-
Step 1: Condensation. To a solution of a 5-amino-3-substituted-pyrazole (1 equivalent) in a suitable solvent such as ethanol, add a 1,3-dicarbonyl compound (1.1 equivalents).
-
Step 2: Cyclization. Add a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid or zinc chloride) to the reaction mixture.
-
Step 3: Heating. Reflux the reaction mixture for 4-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Step 4: Work-up. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Step 5: Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazolo[3,4-b]pyridine derivative.
Synthesis of a Representative Pyrazolo[4,3-c]pyridine Derivative
Protocol: Synthesis of a Pyrazolo[4,3-c]pyridine Sulfonamide
This protocol is based on a method for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.[7]
-
Step 1: Dienamine Formation. Synthesize the starting dienamine from dimethyl acetonedicarboxylate in a two-step procedure as previously described.
-
Step 2: Condensation. To a solution of the dienamine (1 equivalent) in methanol, add an amine containing a sulfonamide fragment (1.1 equivalents).
-
Step 3: Reflux. Reflux the reaction mixture for 1 hour.
-
Step 4: Isolation. Cool the reaction mixture to room temperature. The target pyrazolo[4,3-c]pyridine product will precipitate out of the solution.
-
Step 5: Purification. Collect the solid product by filtration and wash with cold methanol to yield the pure pyrazolo[4,3-c]pyridine sulfonamide.
In Vitro Kinase Inhibition Assay
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
-
Materials:
-
Kinase of interest
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Test compounds (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the HTRF detection reagents.
-
Incubate the plate for another 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were created using Graphviz.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Validation of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid: A Comparative Guide to Assessing Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, a novel small molecule with putative anti-cancer properties. Drawing upon established methodologies for evaluating kinase inhibitors, we present a detailed experimental protocol and a comparative analysis against established therapeutics, Palbociclib and Alisertib. This document is intended to serve as a roadmap for researchers seeking to rigorously assess the therapeutic potential of this and similar compounds in preclinical settings.
Introduction: The Therapeutic Promise of Pyrazolopyridines
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its structural similarity to purines allows for interaction with a variety of enzymatic targets, particularly kinases, which are often dysregulated in cancer.[1][2] this compound, the subject of this guide, is a promising new chemical entity whose therapeutic potential warrants thorough preclinical evaluation. While in vitro studies are essential for initial screening, in vivo validation using animal models is a critical step to determine efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profiles in a complex biological system.[3]
Hypothesized Mechanism of Action: Dual Inhibition of CDK and Aurora Kinases
Based on its structural features and the known activities of similar pyrazolopyridine derivatives, we hypothesize that this compound functions as a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. Both enzyme families are key regulators of cell cycle progression and are frequently overexpressed or hyperactivated in various cancers, making them attractive targets for therapeutic intervention.[4][5][6]
-
Cyclin-Dependent Kinases (CDKs): Specifically, CDK4 and CDK6, in complex with Cyclin D, control the G1-S phase transition by phosphorylating the Retinoblastoma (Rb) protein.[7][8] Inhibition of CDK4/6 leads to cell cycle arrest and senescence.
-
Aurora Kinases: Aurora A and B are crucial for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[9][10] Their inhibition results in mitotic catastrophe and apoptosis.
A dual-targeting agent could offer a synergistic anti-tumor effect by impacting two distinct but critical phases of the cell cycle.
Caption: Hypothesized dual inhibition of CDK4/6 and Aurora A/B kinases.
A Rigorous In Vivo Validation Workflow
To empirically test the therapeutic potential of this compound, a well-controlled in vivo study using a human tumor xenograft mouse model is recommended.[3][7] This approach allows for the assessment of the compound's anti-tumor efficacy in a setting that partially recapitulates human cancer biology.
Caption: Step-by-step in vivo xenograft study workflow.
Detailed Experimental Protocol
This protocol is designed to provide a robust framework for the in vivo evaluation of this compound.
1. Cell Line Selection and Culture:
-
Rationale: Select human cancer cell lines with known dysregulation in the CDK and/or Aurora kinase pathways (e.g., high Cyclin D1 expression, Rb proficiency, Aurora overexpression). Suitable examples include MCF-7 (breast cancer) and HCT-116 (colorectal cancer).[11][12]
-
Protocol:
-
Culture selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Assess cell viability using a trypan blue exclusion assay; viability should be >95%.
-
2. Animal Model and Tumor Implantation:
-
Rationale: Immunodeficient mice (e.g., BALB/c nude, NOD-SCID) are used to prevent rejection of the human tumor xenograft.[7]
-
Protocol:
-
Acclimatize 6-8 week old female immunodeficient mice for at least one week.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 1-5 x 10^6 cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.
-
3. Treatment and Monitoring:
-
Rationale: Once tumors are established, animals are randomized into treatment groups to ensure an unbiased assessment of efficacy. Regular monitoring of tumor volume and body weight is crucial for evaluating treatment response and toxicity.[5][7]
-
Protocol:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into the following groups (n=8-10 per group):
-
Formulate the test compound and positive controls in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer treatments daily via oral gavage for 21 days.
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight 2-3 times per week as an indicator of systemic toxicity.
-
4. Endpoint Analysis:
-
Rationale: At the end of the treatment period, tumors are excised for detailed analysis to confirm the mechanism of action and assess the impact on cell proliferation and apoptosis.
-
Protocol:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Fix a portion of each tumor in 10% neutral buffered formalin for histopathology and immunohistochemistry (IHC).
-
Snap-freeze the remaining tumor tissue for potential biomarker analysis.
-
Perform IHC for markers of proliferation (Ki-67), CDK activity (phospho-Rb), and Aurora kinase activity (phospho-histone H3).[3][6]
-
Comparative Performance Analysis
The following tables provide a framework for comparing the in vivo efficacy of this compound with the established CDK4/6 inhibitor Palbociclib and the Aurora kinase inhibitor Alisertib. The data for the competitor compounds are based on published studies, while the data for the target compound are hypothetical and represent desired outcomes of the proposed validation study.
Table 1: Comparative Anti-Tumor Efficacy in a Xenograft Model
| Compound | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Notes |
| This compound | 25 | (Hypothetical) 60% | Dose-dependent inhibition expected. |
| 50 | (Hypothetical) 85% | ||
| Palbociclib | 50 | ~70-90%[8][14] | Efficacy varies by cell line. |
| Alisertib | 30 | ~50-100% (regression in some models)[3][11][13] | Potent activity in various solid tumors. |
| Vehicle Control | - | 0% |
Table 2: Comparative Pharmacodynamic Effects in Tumor Tissue
| Compound | Ki-67 Reduction | p-Rb Reduction | p-Histone H3 Reduction |
| This compound | (Hypothetical) Significant | (Hypothetical) Significant | (Hypothetical) Significant |
| Palbociclib | Significant[7] | Significant[7][15] | Minimal |
| Alisertib | Significant[11] | Minimal | Significant[3][6] |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By following the proposed experimental workflow and utilizing the comparative framework, researchers can generate the critical data needed to assess the therapeutic potential of this promising compound. Positive outcomes from these studies would provide a strong rationale for further preclinical development, including more advanced patient-derived xenograft (PDX) models and combination studies with other anti-cancer agents. The ultimate goal is to translate promising preclinical findings into novel and effective therapies for cancer patients.
References
- 1. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacr.org [aacr.org]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites of kinases. Consequently, derivatives of this scaffold are being actively investigated for their therapeutic potential in oncology, inflammatory diseases, and neurodegenerative disorders. The synthesis of specifically functionalized analogues, such as 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, is crucial for developing novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of two distinct synthetic routes to this important molecule, offering detailed experimental protocols and a discussion of the strategic advantages of each approach.
Strategic Overview: Two Divergent Pathways to the Target Molecule
The synthesis of the 1H-pyrazolo[4,3-c]pyridine core can be broadly categorized into two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole (Route A) and the annulation of a pyrazole ring onto a functionalized pyridine precursor (Route B). This guide will explore a representative example of each of these approaches.
Caption: High-level comparison of the two main retrosynthetic approaches.
Route A: Annulation of a Pyridine Ring onto a Pyrazole Precursor
This strategy commences with a functionalized pyrazole and builds the fused pyridine ring in subsequent steps. A notable example of this approach involves a multicomponent reaction starting from a 5-chloropyrazole-4-carbaldehyde. This method offers the advantage of readily installing substituents on the newly formed pyridine ring.
Causality Behind Experimental Choices
The key to this route is a microwave-assisted, one-pot reaction that combines a Sonogashira cross-coupling with a subsequent pyridine ring formation. The use of microwave irradiation significantly accelerates the reaction rate, making it a time-efficient method. Tert-butylamine serves a dual role as both a base and a nitrogen source for the pyridine ring.
Visualizing Route A
Caption: Workflow for the synthesis via pyridine ring annulation.
Experimental Protocol for Route A
Step 1: Synthesis of 6-Substituted 1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines [1]
-
To a microwave vial, add 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (1.0 mmol), the respective terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.06 mmol), and CuI (0.12 mmol).
-
Add triethylamine (3.0 mmol) and tert-butylamine (5.0 mmol).
-
Seal the vial and irradiate in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted 1H-pyrazolo[4,3-c]pyridine.
Step 2: Proposed Carboxylation at C3
This is a proposed subsequent step based on standard organometallic chemistry.
-
Dissolve the 6-substituted 1H-pyrazolo[4,3-c]pyridine (1.0 mmol) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 mmol) and stir the mixture for 1 hour at -78 °C.
-
Bubble dry carbon dioxide gas through the reaction mixture for 2 hours.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.
Route B: Annulation of a Pyrazole Ring onto a Pyridine Precursor
This approach begins with a substituted pyridine and constructs the fused pyrazole ring. A recently developed method utilizes 3-amino-4-methylpyridine as a readily available starting material to synthesize a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, which can then be further functionalized.
Causality Behind Experimental Choices
This route employs a classical approach to pyrazole synthesis involving diazotization followed by cyclization. The use of sodium nitrite in acetic anhydride generates an in-situ acetyl nitrite species, which facilitates the diazotization of the amino group on the pyridine ring. The subsequent intramolecular cyclization is promoted by the electron-rich nature of the pyridine ring. The resulting N-acetylated pyrazolopyridine is then easily deprotected to yield the core scaffold.
Visualizing Route B
Caption: Workflow for the synthesis via pyrazole ring annulation.
Experimental Protocol for Route B
Step 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine [2]
-
To a solution of 3-amino-4-methylpyridine (1.0 equiv) in dichloroethane (DCE), add acetic anhydride (2.0 equiv).
-
Add sodium nitrite (1.5 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
-
Dissolve the crude product in methanol and add sodium methoxide (1.1 equiv).
-
Stir the reaction at room temperature for 1 hour.
-
Neutralize with acetic acid and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Step 2: Proposed Functionalization to the Target Carboxylic Acid
This is a proposed multi-step sequence.
-
N-Protection: Protect the N1 position of 5-chloro-1H-pyrazolo[3,4-c]pyridine with a suitable protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to direct subsequent lithiation.
-
C3-Carboxylation: Perform a directed ortho-metalation at the C3 position using a strong base like LDA or n-BuLi, followed by quenching with carbon dioxide to introduce the carboxylic acid group.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., fluoride source for SEM) to yield the final product.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Pyrazole to Pyridine Annulation | Route B: Pyridine to Pyrazole Annulation |
| Starting Materials | Substituted 5-chloropyrazole-4-carbaldehyde (multi-step synthesis) | 3-Amino-4-methylpyridine (commercially available) |
| Key Reactions | Microwave-assisted multicomponent reaction (Sonogashira coupling/cyclization) | Diazotization, intramolecular cyclization, deprotection |
| Reaction Conditions | Microwave irradiation, 120 °C | Room temperature to 90 °C |
| Overall Yield | Moderate to good | Excellent for the core scaffold |
| Scalability | Potentially limited by microwave reactor size | More readily scalable |
| Versatility | Allows for diverse substituents on the pyridine ring from various alkynes | Functionalization relies on post-synthesis modifications of the core |
| Access to C3-COOH | Proposed direct C-H activation/carboxylation | Requires a multi-step protection-functionalization-deprotection sequence |
Conclusion and Future Outlook
Both Route A and Route B offer viable pathways for the synthesis of the 1H-pyrazolo[4,3-c]pyridine scaffold. Route A, employing a multicomponent reaction, provides a rapid and convergent approach to a variety of substituted analogues, although the synthesis of the starting pyrazole can be lengthy. Route B, starting from a simple pyridine, is a robust and high-yielding method for the core structure, but requires additional steps for functionalization to obtain the target carboxylic acid.
The choice of synthetic route will ultimately depend on the specific research goals. For the rapid generation of a library of analogues with diversity on the pyridine ring, Route A is advantageous. For large-scale synthesis of the core scaffold, Route B is likely more practical. Future research in this area will likely focus on the development of more direct methods for the C-H functionalization of the 1H-pyrazolo[4,3-c]pyridine core to streamline the synthesis of key derivatives like the 3-carboxylic acid.
References
A Head-to-Head Comparison: 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid Scaffold in Carbonic Anhydrase Inhibition Against Established Drugs
For Immediate Release to the Scientific Community
In the landscape of drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. This guide provides a detailed head-to-head comparison of a promising new class of compounds, pyrazolo[4,3-c]pyridine sulfonamides, with well-established carbonic anhydrase inhibitors (CAIs) such as acetazolamide, dorzolamide, and brinzolamide. This analysis is grounded in recent experimental data and is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of specific CA isoforms has proven to be a successful therapeutic strategy for a range of conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[2][3] The therapeutic efficacy of CAIs is directly linked to their ability to modulate pH and fluid balance in various tissues.[4]
The existing armamentarium of CAIs, while effective, is not without its limitations, including off-target effects and the development of tolerance. This necessitates the exploration of new chemical entities. The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising platform for the development of novel therapeutics due to its versatile biological activity.[1] This guide focuses on sulfonamide derivatives of this scaffold and evaluates their potential as next-generation CAIs.
Mechanism of Action: A Shared Path to Therapeutic Efficacy
Both the novel pyrazolo[4,3-c]pyridine sulfonamides and established drugs like acetazolamide function by inhibiting carbonic anhydrase. The primary mechanism involves the binding of the sulfonamide moiety to the zinc ion within the active site of the enzyme. This interaction disrupts the catalytic cycle, preventing the hydration of carbon dioxide and leading to a cascade of physiological effects depending on the tissue and the specific CA isoform being inhibited.[5]
In the eye, inhibition of carbonic anhydrase in the ciliary processes reduces the secretion of aqueous humor, thereby lowering intraocular pressure, a key factor in the management of glaucoma.[4][6] In the kidneys, CA inhibition leads to increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect.[7] In the central nervous system, modulation of CA activity can influence neuronal excitability.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. droracle.ai [droracle.ai]
Assessing the Selectivity of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid for its Target: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. This guide provides an in-depth technical assessment of the selectivity profile of compounds based on the 1H-pyrazolo[4,3-c]pyridine scaffold, with a focus on its potential as a kinase inhibitor. Through a comparative analysis with established inhibitors, this document offers researchers, scientists, and drug development professionals the foundational knowledge and experimental frameworks necessary to evaluate the therapeutic potential of this promising heterocyclic motif.
The Critical Role of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the need for rigorous selectivity profiling. A highly selective inhibitor interacts with its intended target at concentrations significantly lower than those required to bind other proteins, leading to a more favorable therapeutic window.
The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, particularly Extracellular Signal-Regulated Kinase (ERK)[1][2]. ERK is a key node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in human cancers[1][2]. This guide will therefore focus on assessing the selectivity of pyrazolo[4,3-c]pyridine-based compounds within the context of ERK inhibition.
Comparative Selectivity Profile of Pyrazolo[4,3-c]pyridine-based Inhibitors
While specific inhibitory data for 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is not extensively available in the public domain, we can infer its potential selectivity by examining closely related analogs from the same scaffold. A key study identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as highly potent and selective ERK inhibitors[1][2]. For the purpose of this guide, we will use representative data for such derivatives as a surrogate to compare against well-characterized ERK inhibitors from different chemical classes.
| Inhibitor Class | Primary Target | Representative Compound | IC50 (ERK1) | IC50 (ERK2) | Key Off-Targets (Representative) | Reference |
| Pyrazolo[4,3-c]pyridine | ERK1/2 | Derivative from[1][2] | Low nM | Low nM | High selectivity demonstrated | [1][2] |
| Pyridinyl-pyrazole | ERK1/2 | Ulixertinib (BVD-523) | 0.3 nM | <0.3 nM | RSK1, CAMK2G | [3] |
| Pyridinone | ERK1/2 | GDC-0994 | 1.1 nM | 0.3 nM | Low off-target activity reported | [4] |
| Pyrrolopyridine | ERK1/2 | SCH772984 | 4 nM | 1 nM | High selectivity demonstrated | [3] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
The pyrazolo[4,3-c]pyridine scaffold demonstrates promise for achieving high selectivity. The structural arrangement of this heterocyclic system allows for specific interactions within the ATP-binding pocket of ERK, minimizing engagement with other kinases.
Experimental Workflows for Assessing Selectivity
A comprehensive evaluation of inhibitor selectivity requires a multi-faceted approach, combining biochemical assays with cell-based models.
Biochemical Kinase Profiling
The initial assessment of selectivity is typically performed using in vitro kinase assays against a broad panel of purified kinases. This provides a direct measure of the compound's inhibitory activity against its intended target and potential off-targets.
References
- 1. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid
Introduction: As a novel heterocyclic compound, 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS No: 932702-11-9) is increasingly utilized in drug discovery and development.[1][2][3] Its unique scaffold, containing both pyrazole and pyridine moieties, makes it a valuable building block. However, its proper management and disposal as a chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles. The procedures outlined here are designed to create a self-validating system of safety, minimizing risk at every stage.
Section 1: Hazard Identification and Waste Classification
The foundational step in safe disposal is a thorough understanding of the material's hazards. While comprehensive toxicological data for this specific molecule is limited, information from structurally similar compounds provides a strong basis for hazard assessment. Compounds containing a pyrazolopyridine core are often classified as irritants.[4][5][6][7] Therefore, this compound must be treated as a hazardous substance.
Under the regulations set forth by the Environmental Protection Agency (EPA), any discarded, unused, or leftover chemical from laboratory processes is considered waste.[8][9] Laboratory personnel should treat all such chemical wastes as hazardous unless explicitly confirmed otherwise by the institution's Environmental Health & Safety (EHS) department.[8]
Table 1: Hazard Summary for this compound (based on analogous compounds)
| Hazard Type | GHS Classification (Anticipated) | Description |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Direct contact may cause redness, itching, or inflammation.[4][5] |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can result in pain, redness, and potential damage.[4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract.[4][5] |
| Acute Oral Toxicity | H302: Harmful if swallowed (Potential) | Ingestion may be harmful.[6][10] |
This classification is based on data for structurally related pyrazolopyridine carboxylic acids and represents a cautious, safety-first approach.
Section 2: Personal Protective Equipment (PPE) for Safe Handling
Handling chemical waste requires a physical barrier to prevent exposure. The selection of appropriate PPE is non-negotiable and is the first line of defense.
Causality: The carboxylic acid functional group implies acidic properties, while the heterocyclic rings can be absorbed through the skin. The solid, often powdered, nature of the compound presents an inhalation risk. Therefore, a multi-layered PPE approach is essential.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption.[11] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from dust particles and accidental splashes.[11] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from contamination.[11] |
| Respiratory Protection | Work in a certified chemical fume hood | To prevent inhalation of airborne dust particles.[11][12] |
Section 3: Waste Segregation & Container Management
Proper segregation is a critical control point to prevent dangerous chemical reactions within a waste container.[9][13] Mixing incompatible waste streams can lead to gas generation, heat, or even explosions.
Core Principle: this compound is an acidic, nitrogen-containing organic solid . It must be segregated accordingly.
Do NOT Mix With:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): To avoid a strong exothermic neutralization reaction.
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates): To prevent a potentially violent reaction.[12]
-
Aqueous Waste Streams: Unless specifically neutralized and permitted by your institution's EHS guidelines. Never dispose of this solid down the drain.[8][14]
Container Requirements: The container is the primary method of containment for the waste until final disposal.
-
Compatibility: Use a container made of a material that does not react with the waste. A high-density polyethylene (HDPE) container is a suitable choice.[15][16]
-
Integrity: The container must be in good condition, free from cracks or damage, and have a secure, screw-top lid to prevent leaks.[13][16]
-
Labeling: The container must be clearly and accurately labeled from the moment the first particle of waste is added.[9]
Section 4: Step-by-Step Disposal Protocol
This protocol follows federal and state regulations for hazardous waste management in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[13][15][17]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
An SAA is a designated location within the lab, at or near the point of waste generation, where hazardous waste is collected.[13][18] This area must be under the control of laboratory personnel.[18]
-
The SAA should be a secondary containment tray to capture any potential leaks from the primary waste container.
Step 2: Prepare the Waste Container
-
Select a clean, dry, and appropriate container as described in Section 3.
-
Affix a "Hazardous Waste" label. Your institution's EHS department will provide these.
-
Fill in all required information on the label:
Step 3: Collect the Waste
-
While wearing all required PPE (Section 2) and working within a fume hood, carefully transfer waste this compound into the prepared container.
-
This includes excess compound, contaminated weigh paper, and any materials used for spill cleanup.
-
Securely close the container lid immediately after adding waste. Hazardous waste containers must remain closed at all times except when adding or removing waste.[8][15]
Step 4: Store the Waste Container
-
Place the sealed and labeled container in your designated SAA.
-
Inspect the SAA weekly for any signs of container leakage or deterioration.[13][16]
Step 5: Arrange for Final Disposal
-
Never dispose of this chemical in the regular trash or down the sink.[8][14] This is a direct violation of EPA regulations and poses a significant environmental hazard.
-
Once the container is full or has been accumulating for a set period (typically 6-12 months, per institutional policy), contact your EHS department to schedule a waste pickup.[15][16][17] EHS professionals will transport the waste to a licensed hazardous waste disposal facility for proper treatment, likely via incineration.[19]
Disposal Workflow Diagram
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 932702-11-9|this compound|BLD Pharm [bldpharm.com]
- 3. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. benchchem.com [benchchem.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. danielshealth.com [danielshealth.com]
- 17. epa.gov [epa.gov]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
A Researcher's Guide to the Safe Handling of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid
An In-Depth Technical Guide for Laboratory Professionals
As a novel heterocyclic compound, 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid presents unique opportunities in drug discovery and development. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information for researchers, scientists, and drug development professionals, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the potential hazards associated with this compound is the foundation of safe laboratory practice. Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Given these hazards, a comprehensive risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the compound being used, the nature of the experimental procedures, and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][3][4][5] | Protects against eye irritation from dust particles and potential splashes of solutions containing the compound. |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber). Fully enclosed shoes made of a chemical-resistant material.[2][3][4][6] | Prevents skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals. Enclosed shoes protect against spills. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[3][4] | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling. The following workflow should be followed when working with this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any dust or vapors.[4]
-
Ventilation Check: Before starting work, ensure that the chemical fume hood is functioning correctly and that the airflow is adequate.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[4]
Handling the Compound
-
Donning PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any defects before use.[3][6]
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[4]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7]
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.[8] Seek medical attention if irritation persists.[7][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, give oxygen.[8] Seek medical attention.
-
Ingestion: Do not induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.[8]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It may be possible to dissolve the compound in a combustible solvent and send it to a licensed chemical incinerator.[3][6]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[6]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
- 1. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. capotchem.com [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aaronchem.com [aaronchem.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
